5-Chloro-7-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQJIKENSPRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640103 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-07-8 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-7-azaindole: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-7-azaindole, a halogenated derivative of 7-azaindole (B17877), has emerged as a privileged scaffold in medicinal chemistry and material science. Its unique electronic properties and structural features make it a crucial building block in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.
Chemical Structure and Identification
This compound, with the IUPAC name 5-chloro-1H-pyrrolo[2,3-b]pyridine , is a bicyclic heterocyclic compound. Its structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 5-position of the bicyclic system.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine |
| Synonyms | This compound |
| CAS Number | 866546-07-8[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1] |
| SMILES | Clc1cnc2[nH]ccc2c1 |
| InChI Key | MFZQJIKENSPRSJ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a pharmaceutical intermediate.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow or white to off-white crystalline powder.[1] |
| Melting Point | 161-162 °C |
| Boiling Point | 290.5 °C at 760 mmHg |
| Solubility | Soluble in DMSO (100 mg/mL). Sparingly soluble in water. |
| Predicted pKa | 12.97 ± 0.40 |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the Fischer indole (B1671886) synthesis being a common and adaptable method.
General Synthesis Workflow: Fischer Indole Synthesis
The Fischer indole synthesis provides a versatile method for the preparation of indole and azaindole scaffolds. The general workflow for the synthesis of this compound via this method is outlined below.
Fischer Indole Synthesis Workflow for this compound.
Experimental Protocol: Fischer Indole Synthesis
A simple and effective method for the synthesis of substituted 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[2]
-
Hydrazone Formation: (2-Hydrazinyl-5-chloropyridine) is reacted with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically carried out at room temperature or with gentle heating.
-
Cyclization: The isolated hydrazone is then added to polyphosphoric acid at an elevated temperature (e.g., 120-180 °C). The acidic conditions and high temperature promote the[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured into ice-water. The solution is then neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetonitrile) or by column chromatography.
Spectroscopic and Crystallographic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques and X-ray crystallography.
Table 3: Spectroscopic and Crystallographic Data for this compound
| Data Type | Description |
| ¹H NMR | Expected signals include resonances for the pyrrole and pyridine protons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen. |
| ¹³C NMR | Expected signals for the seven carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the pyrrole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretching, and C=C and C=N stretching vibrations of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 152, with a characteristic isotopic pattern (M+2) at m/z 154 due to the presence of the ³⁷Cl isotope. |
| X-ray Crystallography | A single-crystal X-ray analysis of this compound has revealed that in the solid state, the molecules form dimers through strong intermolecular N-H···N hydrogen bonds. |
Applications in Drug Discovery
This compound is a highly valued building block in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. The chlorine atom at the 5-position can be used to modulate the electronic properties and steric interactions within the binding pocket, often enhancing potency and selectivity.
Role in Vemurafenib (BRAF Inhibitor)
A prominent example of the application of the this compound scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutant protein, which is a key driver in many cases of metastatic melanoma.[4] The 7-azaindole core of Vemurafenib is crucial for its interaction with the kinase hinge region.
Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway
Vemurafenib and other kinase inhibitors derived from the 7-azaindole scaffold target key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Physicochemical Properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole (B17877) scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine (B94841) bases allows it to interact with various biological targets, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for their determination, and an exploration of its relevance in key biological signaling pathways.
Core Physicochemical Properties
Quantitative data for the physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine are summarized below. It is important to note that while some experimental data is available for closely related isomers, specific experimental values for the target compound are not consistently reported in the literature. In such cases, data for the closest available analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is provided as an estimate and should be treated as such.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| CAS Number | 866546-07-8 | [1] |
| Appearance | Solid (form) | [1] |
| Melting Point | ~179 °C (for 4-chloro-1H-pyrrolo[2,3-b]pyridine) | [2] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to heterocyclic compounds like 5-chloro-1H-pyrrolo[2,3-b]pyridine.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.
-
For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C/minute as the temperature approaches the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point can be determined using a micro-boiling point or distillation method.
Protocol (Micro-Boiling Point):
-
A small volume of the liquid sample (a few microliters) is introduced into a small-diameter test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The apparatus is heated in a suitable bath.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the temperature is recorded at the moment the liquid is drawn back into the capillary tube. This temperature is the boiling point.
pKa Determination
The acid dissociation constant (pKa) of a compound can be determined by potentiometric titration or UV-Vis spectroscopy.
Protocol (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Solubility Determination
The solubility of a compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique to quantify the dissolved compound.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Synthesis and Characterization
A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine.
Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant potential as inhibitors of key signaling pathways implicated in various diseases, particularly cancer. Two such pathways are the Fibroblast Growth Factor Receptor (FGFR) pathway and the Phosphodiesterase 4B (PDE4B) pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3][4] Aberrant activation of this pathway is a known driver in many cancers.[5]
Caption: The FGFR signaling pathway and the inhibitory role of 1H-pyrrolo[2,3-b]pyridine derivatives.
Phosphodiesterase 4B (PDE4B) Signaling Pathway
PDE4B is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. Inhibition of PDE4B can lead to an increase in cAMP levels, which in turn suppresses inflammatory responses.
Caption: The role of PDE4B in cAMP metabolism and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
5-chloro-1H-pyrrolo[2,3-b]pyridine is a versatile heterocyclic compound with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet fully available in the public domain, this guide provides the foundational knowledge and standardized protocols for its characterization. The established role of its derivatives as inhibitors of critical signaling pathways like FGFR and PDE4B underscores the importance of further research into this promising scaffold. This document serves as a valuable resource for scientists and researchers engaged in the exploration and application of 5-chloro-1H-pyrrolo[2,3-b]pyridine in the development of new chemical entities.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers
CAS Number: 866546-07-8 Synonyms: 5-chloro-1H-pyrrolo[2,3-b]pyridine
This technical guide provides an in-depth overview of 5-Chloro-7-azaindole, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. It is particularly valuable for researchers, scientists, and professionals involved in the development of novel therapeutics, especially kinase inhibitors. This document consolidates key physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, presenting them in a structured and accessible format.
Physicochemical and Spectroscopic Properties
This compound is a halogenated heterocyclic organic compound.[1] At room temperature, it typically exists as a white to off-white or light yellow crystalline powder.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | White to off-white/light yellow crystalline powder | [1][2] |
| Melting Point | 161-162 °C | [4] |
| Solubility | Sparingly soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][3] |
| Storage Conditions | Store in a cool, dry place. For long-term storage, -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years is recommended. | [3] |
Spectroscopic Data
Vibrational Spectroscopy (FT-IR and FT-Raman):
A comprehensive study has characterized the vibrational spectra of this compound (5Cl7AI). The FT-IR and FT-Raman spectra show characteristic bands for the N-H stretching region, which are influenced by intermolecular N–H···N hydrogen bonding, leading to the formation of nearly linear dimers in the solid state. These hydrogen bonds result in broad, red-shifted bands in the 3300–2500 cm⁻¹ region of the IR spectrum.
Note: For detailed vibrational mode assignments, researchers are directed to the comprehensive study by Mucha et al. (2024).
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
While specific experimental ¹H NMR, ¹³C NMR, and MS spectra for this compound are not available in the cited literature, data for closely related derivatives are accessible. For instance, the ¹H NMR spectrum of the unchlorinated parent compound, 7-azaindole (B17877), shows characteristic signals for the pyrrole (B145914) and pyridine (B92270) protons. It is expected that in this compound, the proton at the C6 position would be absent, and the electronic environment of the remaining aromatic protons would be shifted due to the electron-withdrawing effect of the chlorine atom. Similarly, the mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound, with the molecular ion peak (M+) at m/z 152 and an (M+2)+ peak at m/z 154 with a relative intensity of approximately one-third of the M+ peak.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported: a multi-step synthesis from substituted pyridines and the Fischer indole (B1671886) synthesis.
Multi-Step Synthesis from 2-Amino-5-chloropyridine
This pathway involves the construction of the pyrrole ring onto the pyridine core. A general representation of this synthetic strategy is outlined below.
Figure 1: General workflow for the synthesis of this compound from 2-Amino-5-chloropyridine.
Experimental Protocol (Generalized):
A detailed, step-by-step protocol is outlined in a Chinese patent (CN106279156A), which involves a multi-step sequence starting from 2-amino-3-picoline, proceeding through N-protection, lithiation, cyclization to form the 7-azaindole core, followed by hydrogenation, chlorination, and dehydrogenation.[5] A more direct, though less detailed in the available literature, approach starts from 2-amino-5-chloropyridine.
Step 1: Iodination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid, or with iodine and silver sulfate, to introduce an iodine atom at the 3-position of the pyridine ring, yielding 5-chloro-3-iodo-2-aminopyridine.[3][6]
Step 2: Sonogashira Coupling The resulting 5-chloro-3-iodo-2-aminopyridine is then subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst.[7]
Step 3: Cyclization The alkynyl-aminopyridine intermediate undergoes cyclization to form the 7-azaindole ring. This is often achieved by removing the silyl (B83357) protecting group (e.g., with a fluoride (B91410) source) and then inducing cyclization under basic conditions (e.g., using DABCO).[7]
Fischer Indole Synthesis
The Fischer indole synthesis provides a more direct route to the azaindole core. This method involves the reaction of a substituted hydrazine (B178648) with a ketone or aldehyde under acidic conditions.[5][8]
Figure 2: General workflow for the Fischer indole synthesis of this compound.
Experimental Protocol (Generalized):
A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[5]
Step 1: Hydrazone Formation (5-Chloropyridin-2-yl)hydrazine is condensed with an appropriate ketone or aldehyde to form the corresponding hydrazone. This reaction is typically carried out under conditions that facilitate the removal of water.[9]
Step 2: Acid-Catalyzed Cyclization The isolated hydrazone is then treated with a strong acid, such as polyphosphoric acid, at elevated temperatures to induce a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the this compound product.[5][9]
Applications in Drug Discovery
This compound is a highly valued scaffold in medicinal chemistry, primarily due to its role as a bioisostere of indole and its utility in the synthesis of kinase inhibitors.[10][11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial for binding to the hinge region of kinase ATP-binding sites.[12]
Kinase Inhibitor Synthesis
Derivatives of this compound have been extensively used to develop potent and selective inhibitors of several kinases, including Aurora kinases and Cell Division Cycle 7 (Cdc7) kinase, both of which are important targets in oncology.[7][13]
Aurora Kinase Inhibitors:
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to various cancers.[14] this compound serves as a core structure for the synthesis of Aurora kinase inhibitors.[7] The synthesis often involves functionalization at the C2 and C3 positions of the azaindole ring to achieve desired potency and selectivity.[3][7]
Figure 3: Simplified signaling pathway of Aurora kinases and the inhibitory action of this compound derivatives.
Cdc7 Kinase Inhibitors:
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[13] Its inhibition is a promising strategy for cancer therapy. This compound has been used as a scaffold to develop potent and selective Cdc7 inhibitors.[13][15]
Figure 4: Simplified signaling pathway of Cdc7 kinase and the inhibitory action of this compound derivatives.
Safety Information
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its unique electronic and structural properties make it an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.
References
- 1. methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate(1266114-83-3) 1H NMR spectrum [chemicalbook.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-クロロ-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. crescentchemical.com [crescentchemical.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 5-Chloro-7-Azaindole Derivatives: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the multifaceted biological activities of 5-chloro-7-azaindole derivatives has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the significant anticancer, kinase inhibitory, and antimicrobial properties of this promising class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1][2] Its unique electronic properties and structural features contribute to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth analysis of the current state of research, focusing on the quantitative biological data, the experimental procedures used to obtain this data, and the underlying mechanisms of action.
Key Biological Activities: A Quantitative Overview
The biological evaluation of this compound derivatives has revealed potent activities across several therapeutic areas. The primary areas of investigation include oncology, kinase-mediated diseases, and infectious diseases.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of the chlorine atom at the 5-position of the 7-azaindole (B17877) ring has been shown to enhance the antiproliferative activity of these compounds. The mechanism of action is often linked to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| trans-[PtCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian) | 4.96 ± 0.49 | |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 (Triple-negative Breast) | 4.83 ± 0.38 | |
| trans-[PtCl2(5ClL)2] | HT-29 (Colon) | 6.39 ± 1.07 | |
| trans-[PdCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian) | 6.81 ± 1.17 | |
| 5-chloro-indole-2-carboxylate derivative | Various Cancer Cell Lines | 0.029 - 0.078 | [3] |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRwt | 0.085 ± 0.005 | [3] |
| (E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRwt | 0.068 ± 0.005 | [3] |
Note: 5ClL refers to this compound-3-carbaldehyde. The table includes data for closely related 5-chloro-indole derivatives to provide a broader context.
Kinase Inhibitory Activity
The 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases, making its derivatives potent kinase inhibitors.[4] The 5-chloro substitution can further enhance the binding affinity and selectivity of these compounds.[5] Inhibition of kinases such as PIM, CDK9, and Haspin has been a key focus of research, as these enzymes are critically involved in cell cycle regulation and oncogenesis.
Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives (IC50 Values)
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pexidartinib (contains this compound moiety) | CSF1R | 13 | [6] |
| 7-azaindole derivative | PIM2 | Potent Inhibition | [7] |
| 7-azaindole derivative | CDK9/CyclinT | Micromolar to Nanomolar Range | [8] |
| 7-azaindole derivative | Haspin | 14 | [8] |
| 7-azaindole derivative 30 | Aurora B | 510 | [3] |
Antimicrobial Activity
Emerging research has highlighted the potential of this compound derivatives as antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Table 3: Antimicrobial Activity of Chloro-indole Derivatives (MIC Values)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-chloroindole | Uropathogenic E. coli | 75 | [9] |
| 5-chloroindole | Uropathogenic E. coli | 75 | [9] |
| 5-chloro-2-methyl indole (B1671886) | Uropathogenic E. coli | 75 | [9] |
| 4-chloroindole | S. aureus | 50 | [10] |
| 5-chloroindole | S. aureus | 100 | [10] |
| 5-chloro-2-methyl indole | S. aureus | 100 | [10] |
| 4-chloroindole | A. baumannii | 50 | [10] |
| 5-chloroindole | A. baumannii | 50 | [10] |
| 5-chloro-2-methyl indole | A. baumannii | 100 | [10] |
| 4-chloroindole | C. albicans | 50 | [10] |
| 5-chloroindole | C. albicans | 100 | [10] |
| 5-chloro-2-methyl indole | C. albicans | 100 | [10] |
Note: This table includes data for chloro-indole derivatives to illustrate the potential of the chloro-substituted scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
Synthesis of this compound
A common method for the synthesis of 5-chloro-7-azaindoles is through the Fischer indole synthesis. A general procedure is as follows:
-
Preparation of Hydrazone: React 2-amino-5-chloropyridine (B124133) with a suitable ketone or aldehyde in the presence of an acid catalyst to form the corresponding hydrazone.
-
Cyclization: The purified hydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid. The reaction mixture is typically heated to high temperatures to facilitate the intramolecular electrophilic substitution and subsequent aromatization to yield the this compound core.
-
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final this compound derivative.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound derivative) in a suitable kinase assay buffer.
-
Kinase Reaction: In a white 96-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
To visualize the molecular interactions and downstream effects of this compound derivatives, this section provides diagrams of key signaling pathways that are modulated by these compounds.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including BAD and p21.
Caption: PIM-1 Signaling Pathway and Inhibition by this compound Derivatives.
CDK9 Signaling Pathway
CDK9, as part of the P-TEFb complex, is essential for transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.
Caption: CDK9-mediated Transcriptional Elongation and its Inhibition.
Haspin Kinase Signaling Pathway
Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), which is essential for the proper localization of the chromosomal passenger complex (CPC).
Caption: Haspin Kinase Pathway in Mitosis and its Disruption.
Conclusion
The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutics. The derivatives of this core structure exhibit a remarkable range of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects. This technical guide provides a consolidated resource for researchers in the field, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. Further exploration and optimization of this compound derivatives hold significant potential for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. researchgate.net [researchgate.net]
- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Chloro-7-azaindole as a Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This approach involves the substitution of a specific functional group or moiety within a biologically active molecule with another group that retains similar chemical and physical properties, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles. Among the various bioisosteric replacements for the ubiquitous indole (B1671886) scaffold, 5-chloro-7-azaindole has emerged as a particularly valuable motif. This technical guide provides a comprehensive overview of the role of this compound as a bioisostere, with a focus on its application in the development of targeted therapies, particularly kinase inhibitors.
The Rationale for Bioisosteric Replacement of Indole
The indole ring system is a prevalent feature in a vast number of biologically active natural products and synthetic drugs. However, indole-containing compounds can present challenges in drug development, including susceptibility to metabolic oxidation (particularly at the C2 and C3 positions), potential for off-target activities, and suboptimal physicochemical properties such as poor solubility.
The 7-azaindole (B17877) scaffold, an isomer of indole where a nitrogen atom replaces the C7 carbon, offers a compelling solution. The introduction of the nitrogen atom can modulate the electron distribution of the ring system, introduce a hydrogen bond acceptor, and alter the molecule's overall polarity and metabolic stability. Specifically, the this compound moiety introduces a chlorine atom at a strategic position, which can further influence the compound's properties. The electron-withdrawing nature of the chlorine atom can impact the pKa of the pyrrole (B145914) nitrogen and influence binding interactions with target proteins.
Quantitative Comparison of Indole and this compound Bioisosteres
The true value of a bioisosteric replacement is quantified through direct comparison of biological activity and pharmacokinetic parameters. The following tables summarize the data from a study on the development of potent and selective Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors, showcasing the impact of replacing an indole core with a this compound moiety.
Table 1: In Vitro Potency Against PI3K Isoforms
| Compound | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Parent Compound | Indole | >1000 | 258 | 183 | 15 |
| FD223 | This compound | 51 | 29 | 43 | 1 |
IC50: Half-maximal inhibitory concentration. Data from a study on the development of selective PI3Kδ inhibitors.
Table 2: Selectivity Profile
| Compound | Scaffold | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
| Parent Compound | Indole | >66-fold | 17.2-fold | 12.2-fold |
| FD223 | This compound | 51-fold | 29-fold | 43-fold |
Selectivity is calculated as the ratio of IC50 for the off-target isoform to the IC50 for the target isoform (PI3Kδ).
Table 3: In Vitro Pharmacokinetic Properties
| Compound | Scaffold | Human Liver Microsomal Stability (t½, min) | Mouse Liver Microsomal Stability (t½, min) |
| Parent Compound | Indole | 35 | 28 |
| FD223 | This compound | >120 | 98 |
t½: Half-life in liver microsomes, an indicator of metabolic stability.
The data clearly demonstrates that the bioisosteric replacement of the indole scaffold with this compound in this series of compounds led to a significant improvement in potency against the target enzyme PI3Kδ, enhanced selectivity against other PI3K isoforms, and a marked increase in metabolic stability.
Signaling Pathway and Experimental Workflow
The development of targeted inhibitors requires a deep understanding of the relevant signaling pathways and a systematic experimental approach to evaluate candidate compounds.
The PI3K/AKT/mTOR Signaling Pathway
PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for a this compound-based inhibitor.
Experimental Workflow for Kinase Inhibitor Evaluation
The discovery and optimization of kinase inhibitors follow a structured workflow, from initial screening to in vivo evaluation.
Caption: A generalized experimental workflow for the discovery and evaluation of kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. The following are representative methodologies for the synthesis of a this compound containing compound and its evaluation in a PI3Kδ inhibition assay.
General Procedure for the Synthesis of this compound Derivatives
The synthesis of this compound containing kinase inhibitors often involves a multi-step sequence. A key step is the coupling of the this compound core with other fragments. The following is a generalized protocol based on common synthetic strategies.
Step 1: Synthesis of the this compound Core
A common route to this compound involves the chlorination of 7-azaindole.
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Step 2: Coupling with a Side Chain
This step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to attach a side chain to the this compound core.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the appropriate boronic acid or ester (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Conditions: Degas the reaction mixture with nitrogen or argon and heat to a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the final compound.
In Vitro PI3Kδ Inhibition Assay Protocol
The potency of a compound against PI3Kδ is determined using an in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., FD223) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PI3Kδ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The bioisosteric replacement of an indole scaffold with this compound represents a powerful strategy in modern drug discovery. As demonstrated with the example of PI3Kδ inhibitors, this modification can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The ability to fine-tune the electronic and steric characteristics of a lead molecule through such substitutions allows medicinal chemists to address key challenges in the drug development process. A thorough understanding of the underlying biology, coupled with robust synthetic and analytical methodologies, is crucial for the successful application of this approach in the quest for novel and effective therapeutics. This guide provides a foundational framework for researchers and drug development professionals to appreciate and leverage the strategic value of the this compound bioisostere.
Spectroscopic Profile of 5-Chloro-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-7-azaindole (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for the parent this compound were not found in the provided search results. The tables are placeholders for when such data becomes available.
Infrared (IR) Spectroscopy
The FT-IR spectrum of solid this compound is characterized by several key absorption bands that provide insight into its molecular structure and intermolecular interactions. The broad bands in the high-frequency region are indicative of strong intermolecular N-H···N hydrogen bonding, a characteristic feature of azaindole derivatives in the solid state.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300–2500 | Broad | N-H stretching (hydrogen-bonded) |
| Specific fingerprint region data not fully detailed in search results |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The presence of a chlorine atom is evident from the characteristic isotopic pattern of the molecular ion peak.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | [M]⁺ (molecular ion) | |
| Data not available in search results | [M+2]⁺ (isotope peak) |
Note: Specific experimental mass spectral data for this compound were not found in the provided search results. The table indicates the expected molecular ion peaks.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton resonances, and a relaxation delay that allows for full relaxation of the protons between pulses. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation : An FT-IR spectrometer equipped with an ATR accessory is used for analysis.
-
Data Acquisition : The spectrum is recorded by pressing the sample firmly against the crystal to ensure good contact. The background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Solubility and Stability of 5-Chloro-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-7-azaindole (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in pharmaceutical development. Understanding these fundamental properties is critical for its effective use in drug discovery, formulation, and manufacturing. This document compiles available data and outlines detailed experimental protocols for its characterization.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically ≥97% | [2] |
Solubility Profile
This compound is characterized as being sparingly soluble in water.[3] Its solubility is significantly higher in certain organic solvents, a critical consideration for reaction chemistry, purification, and formulation.
Quantitative Solubility Data
Detailed quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, data from suppliers and studies on the parent compound, 7-azaindole (B17877), provide valuable insights.
| Solvent | Measured Solubility of this compound | Predicted Solubility Behavior (based on 7-azaindole)[4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High |
| Water | Sparingly soluble | Low |
| Tetrahydrofuran (THF) | Data not available | Very High |
| Acetone | Data not available | High |
| Methanol (B129727) | Data not available | Medium-High |
| Ethanol | Data not available | Medium |
| Isopropanol | Data not available | Medium |
| Ethyl Acetate | Data not available | Medium |
| Acetonitrile | Data not available | Low-Medium |
| n-Hexane | Data not available | Very Low |
Note: The predicted solubility behavior is inferred from a detailed study on 7-azaindole and should be experimentally verified for this compound.[4] It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a surplus of undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach saturation.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and then filter it through a syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations.
Solid-State and Solution Stability
Based on supplier data, this compound exhibits good stability under recommended storage conditions.
| State | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Note: For solutions, it is recommended to aliquot and store to prevent inactivation from repeated freeze-thaw cycles.[1]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific data for this compound is not publicly available, this section provides a typical experimental protocol and illustrative data based on common practices for similar heterocyclic compounds.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to develop a stability-indicating analytical method.
Illustrative Forced Degradation Data:
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~40% |
| Thermal | Solid State | 48 hours | 80°C | ~5% |
| Photolytic | Solid State | 7 days | ICH Option 2 (UV/Vis) | ~10% |
Note: This data is illustrative and intended to demonstrate a typical degradation profile. Actual results must be determined experimentally.
Experimental Protocol: Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (as co-solvent if needed)
-
HPLC system with PDA or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain at a specific temperature (e.g., 60°C). Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at intervals and dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C). At set times, dissolve a weighed amount of the stressed solid and analyze by HPLC.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. At the end of the exposure, dissolve a weighed amount and analyze by HPLC. A dark control should be run in parallel.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Conclusion
This technical guide summarizes the known solubility and stability properties of this compound and provides standardized, detailed protocols for their experimental determination. While the compound shows good stability under recommended storage conditions, it is susceptible to degradation under hydrolytic and oxidative stress. A thorough understanding and experimental verification of these characteristics are paramount for the successful application of this compound in research and drug development, ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.
References
5-Chloro-7-Azaindole: A Privileged Fragment for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, enabling the development of potent and selective therapeutics. Within the FBDD landscape, certain heterocyclic scaffolds have gained prominence as "privileged fragments" due to their inherent ability to interact with a variety of biological targets. The 7-azaindole (B17877) core is a prime example of such a scaffold, and its halogenated derivative, 5-chloro-7-azaindole, has garnered significant attention as a versatile starting point for the discovery of novel kinase inhibitors.[1][2][3]
This technical guide provides a comprehensive overview of this compound as a fragment in drug discovery. It details its synthesis, biological activities with a focus on kinase inhibition, and its application in FBDD workflows. The guide also includes detailed experimental protocols and visual representations of relevant signaling pathways to aid researchers in their drug discovery endeavors.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole ring system is a bioisostere of indole (B1671886) and purine, and its unique arrangement of a pyridine (B92270) and a pyrrole (B145914) ring allows it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3][4] This bidentate hydrogen bonding pattern, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H acting as a donor, mimics the interaction of the adenine (B156593) base of ATP, making the 7-azaindole scaffold an excellent starting point for competitive kinase inhibitors.[3][4] The success of the 7-azaindole fragment is exemplified by the FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor developed from a 7-azaindole starting fragment.[3][4]
The introduction of a chlorine atom at the 5-position of the 7-azaindole core can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. This substitution can also provide a vector for further chemical modifications, allowing for the exploration of chemical space and the optimization of potency and selectivity through fragment growing and linking strategies.
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. A common strategy involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors.
Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis
A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles is based on the Fischer indole synthesis in polyphosphoric acid (PPA).[5]
Step 1: Formation of 2-Hydrazinyl-5-chloropyridine
-
To a solution of 2-amino-5-chloropyridine (B124133) in a suitable solvent, add a diazotizing agent (e.g., sodium nitrite (B80452) in hydrochloric acid) at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
The diazonium salt is then reduced in situ using a reducing agent like stannous chloride to yield 2-hydrazinyl-5-chloropyridine.
Step 2: Condensation with a Ketone or Aldehyde
-
The 2-hydrazinyl-5-chloropyridine is condensed with a suitable ketone or aldehyde in an acidic medium to form the corresponding phenylhydrazone.
Step 3: Cyclization using Polyphosphoric Acid
-
The resulting phenylhydrazone is heated in polyphosphoric acid (PPA) to induce cyclization via the Fischer indole synthesis mechanism.
-
The reaction mixture is then cooled and neutralized, and the crude product is extracted with an organic solvent.
-
Purification by column chromatography or recrystallization affords the desired this compound derivative.
Fragment-Based Drug Discovery (FBDD) Workflow
The development of potent lead compounds from a fragment hit like this compound typically follows a structured FBDD workflow. This process involves identifying an initial weakly binding fragment and then systematically optimizing its affinity and drug-like properties.
dot
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Biological Activity and Kinase Inhibition
Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The primary mechanism of action is the competitive inhibition of ATP binding to the kinase active site.
Targeting Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[6][7][8]
dot
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
The 7-Azaindole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole (B17877) scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapies. Its unique structural and electronic properties, which distinguish it from its parent indole (B1671886), have made it a highly sought-after component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 7-azaindole core, including its physicochemical properties, role as a bioisostere, applications in drug discovery with a focus on kinase inhibitors, and detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties and Bioisosteric Role
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an aromatic heterocyclic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. The presence of the nitrogen atom in the six-membered ring significantly influences its electronic distribution and physicochemical properties compared to indole.[1] This substitution enhances aqueous solubility and modulates lipophilicity, which are critical parameters for drug-like properties.[1]
As a bioisostere of indole and purine, the 7-azaindole scaffold can mimic the interactions of these endogenous structures with biological targets.[2] A key feature is its ability to act as both a hydrogen bond donor (N-H of the pyrrole ring) and a hydrogen bond acceptor (N7 of the pyridine ring). This dual functionality allows for the formation of bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for many kinase inhibitors.[1]
The 7-Azaindole Scaffold in Kinase Inhibition
The unique hydrogen bonding capability of the 7-azaindole moiety has made it a highly successful scaffold in the design of kinase inhibitors.[2] Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] By competitively binding to the ATP-binding pocket of kinases, 7-azaindole-based inhibitors can effectively block their activity.
Prominent Examples of 7-Azaindole-Containing Drugs
Several FDA-approved drugs and clinical candidates incorporate the 7-azaindole scaffold, highlighting its therapeutic importance.
-
Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase, specifically targeting the V600E mutation found in many melanomas.[3][4]
-
Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF-1R) inhibitor used for the treatment of tenosynovial giant cell tumor.[5][6]
The success of these drugs has spurred the development of a multitude of other 7-azaindole derivatives targeting a wide range of kinases.
Quantitative Data on 7-Azaindole Derivatives
The following tables summarize the biological activity and physicochemical properties of selected 7-azaindole derivatives, providing a comparative overview for researchers.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Vemurafenib | BRAF V600E | 13 | A375 (Melanoma) | - | [2] |
| Pexidartinib | CSF-1R | 13 | - | - | [7] |
| Compound 47 | ROCK | 1 | - | - | [8] |
| Compound 4a | Erk5 | - | A549 (Lung) | 6.23 (µg/mL) | [9] |
| Compound 5j | Erk5 | - | A549 (Lung) | 4.56 (µg/mL) | [9] |
| 7-AID | DDX3 | - | HeLa (Cervical) | 16.96 | [10] |
| MCF-7 (Breast) | 14.12 | [10] | |||
| MDA-MB-231 (Breast) | 12.69 | [10] | |||
| Compound 28 | PI3Kγ | - | THP-1 (Leukemia) | 0.040 | [11] |
| Compound 25 | PI3Kγ | 2.5 | THP-1 (Leukemia) | 0.14 | [11] |
| N-octyl-7-azaindole | - | - | MCF-7 (Breast) | 4.9 | [12] |
| N-decyl-7-azaindole | - | - | MCF-7 (Breast) | 4.1 | [12] |
Table 1: In vitro activity of selected 7-azaindole derivatives.
| Compound | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Reference |
| Indole (parent) | - | <25 | 16.5 | [12] |
| 4-Azaindole | - | 419 | 38.5 | [12] |
| 5-Azaindole | - | 936 | >100 | [12] |
| 6-Azaindole | - | 708 | >100 | [12] |
| 7-Azaindole | - | 642 | >100 | [12] |
| Vemurafenib | 3.5 | - | - | [13] |
| Pexidartinib | 5.8 | - | - | [14] |
Table 2: Physicochemical and pharmacokinetic properties of azaindoles and related drugs. (HLM: Human Liver Microsomes)
Signaling Pathways Targeted by 7-Azaindole Inhibitors
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by prominent 7-azaindole-based drugs.
Caption: BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 7-azaindole core and key biological assays for evaluating the efficacy of 7-azaindole derivatives.
Synthesis of the 7-Azaindole Core via Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes.[15][16]
Caption: General workflow for the Bartoli indole synthesis.
Detailed Protocol:
-
Reaction Setup: To a solution of the ortho-substituted nitroarene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C under an inert atmosphere, add the vinyl Grignard reagent (3 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at a low temperature (typically between -20 °C and 0 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[15]
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) sulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-substituted indole.[15]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[17]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 7-azaindole inhibitor at various concentrations. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Conclusion
The 7-azaindole scaffold has proven to be an exceptionally valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and ability to form key interactions with biological targets, particularly kinases, have led to the successful development of important therapeutics. The continued exploration of this privileged structure, aided by the robust synthetic and biological evaluation methods outlined in this guide, promises to yield a new generation of innovative medicines for a wide range of diseases.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. carnabio.com [carnabio.com]
Commercial Availability and Applications of 5-Chloro-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-7-azaindole, also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structural similarity to purines and indoles makes it a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.[2][3] The presence of a chlorine atom at the 5-position and a nitrogen atom in the six-membered ring modifies the electronic properties of the molecule, offering unique opportunities for molecular interactions and further functionalization.[1] This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and characterization, its role in key signaling pathways, and essential safety information.
Commercial Availability
This compound is readily available from a variety of commercial suppliers. The purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. Pricing and available quantities vary by supplier. A summary of commercial suppliers is provided in Table 1.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| INDOFINE Chemical Company, Inc. | 08-5021 | 97% | 5 g | $95.00 |
| Chem-Impex International | 26202 | ≥ 99% (HPLC) | 1 g, 5 g, 10 g, 25 g | Contact for pricing |
| AChemBlock | C-2315 | 97% | 5 g, 25 g, 100 g | $20 (5g), $75 (25g), $290 (100g) |
| MedchemExpress | HY-30011 | 99.52% | 5 g, 10 g, 50 g | $25 (5g), $35 (10g) |
| ChemicalBook | N/A | 95%, 97%-99%, 99% | 1 kg, 100 kg, 20 Tons | $8.80/kg - $10.00/kg (bulk) |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
-
Molecular Formula: C₇H₅ClN₂[4]
-
Molecular Weight: 152.58 g/mol [4]
-
Appearance: Light yellow crystalline powder[5]
-
CAS Number: 866546-07-8[4]
-
Melting Point: 161-162 °C[4]
-
Storage Conditions: Store at 0-8°C in a cool, dry place.[4][5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from 2-amino-3-picoline. The following protocol is based on a patented synthetic route[6]:
Step 1: Preparation of 2-(tert-butoxycarbonylamino)-3-methylpyridine
-
In a reaction vessel, dissolve 2-amino-3-picoline in a suitable solvent such as ethanol.
-
Add triethylamine (B128534) and di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product to obtain 2-(tert-butoxycarbonylamino)-3-methylpyridine.
Step 2: Lithiation and Cyclization
-
In a separate flask under an inert atmosphere (e.g., nitrogen), prepare a solution of a strong lithium base (e.g., a dilithium (B8592608) initiator).
-
Cool the solution and add 2-(tert-butoxycarbonylamino)-3-methylpyridine dropwise to perform lithiation.
-
The resulting intermediate undergoes cyclization and dehydration to form the 7-azaindole (B17877) ring system.
Step 3: Hydrogenation
-
The 7-azaindole intermediate is then subjected to a hydrogenation reaction to saturate the pyridine (B92270) ring, forming a 7-azaindoline derivative.
Step 4: Chlorination
-
The 7-azaindoline derivative is chlorinated using a suitable chlorinating agent to introduce the chlorine atom at the 5-position of the aromatic ring.
Step 5: Dehydrogenation
-
The 5-chloro-7-azaindoline is dehydrogenated to re-aromatize the pyridine ring, yielding this compound. This can be achieved using an oxidizing agent like manganese dioxide in a solvent such as toluene, followed by heating.[6]
Purification:
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate.[6]
An alternative approach for the synthesis of substituted 5-chloro-7-azaindoles is the Fischer indole (B1671886) synthesis . This method involves the reaction of a suitably substituted pyridine-derived hydrazine (B178648) with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid.[7]
Characterization
The structure and purity of synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[2][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Drug Discovery and Signaling Pathways
This compound is a valuable scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[9] Derivatives of this compound have been investigated as inhibitors of several important kinases involved in cell signaling pathways implicated in cancer and other diseases.
Inhibition of Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[10] It functions by phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[10] Overexpression of Cdc7 is observed in various cancers, making it an attractive target for cancer therapy.[10] this compound derivatives have been developed as potent inhibitors of Cdc7 kinase.[10]
The following diagram illustrates the role of Cdc7 in the cell cycle and the point of inhibition by a this compound-based inhibitor.
Caption: Cdc7 kinase signaling pathway in DNA replication initiation.
Inhibition of Extracellular Signal-Regulated Kinase 5 (ERK5)
ERK5, also known as MAPK7, is a member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling pathway is involved in regulating cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various cancers.[9][11] Novel 7-azaindole derivatives, including those with a 5-chloro substitution, have been designed and synthesized as potential inhibitors of ERK5 kinase activity, demonstrating anti-proliferative effects in cancer cell lines.[9]
The following diagram provides a simplified overview of the ERK5 signaling pathway and its inhibition.
Caption: Simplified ERK5 signaling pathway in cell proliferation.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and versatile building block with significant applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Its unique chemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and biological applications, serving as a valuable resource for researchers in the field. As with all chemicals, proper safety precautions should be followed during its handling and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 866546-07-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. | Semantic Scholar [semanticscholar.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: Synthesis of 5-Chloro-7-azaindole via Fischer Indole Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Chloro-7-azaindole, a key heterocyclic scaffold in medicinal chemistry, utilizing the Fischer indole (B1671886) reaction. The synthesis involves the acid-catalyzed cyclization of a hydrazone, formed in situ from 5-chloro-2-hydrazinylpyridine (B1314625) and an appropriate carbonyl compound, using polyphosphoric acid (PPA) as the catalyst. This method offers a straightforward approach to obtaining the desired azaindole core structure.[1]
Introduction
7-Azaindole derivatives are crucial building blocks in the development of novel therapeutic agents due to their diverse biological activities. The Fischer indole synthesis is a classic and versatile method for the preparation of indole and azaindole structures.[2][3] This application note details the synthesis of this compound, a significant intermediate for various pharmaceutical compounds, through a Fischer indole cyclization catalyzed by polyphosphoric acid.[1] The protocol is designed to be a reliable resource for researchers in organic and medicinal chemistry.
Reaction Scheme
The synthesis of this compound via the Fischer indole reaction proceeds in two main stages: the formation of the hydrazone from 5-chloro-2-hydrazinylpyridine and a carbonyl compound, followed by the acid-catalyzed intramolecular cyclization.
Caption: General scheme of the Fischer indole synthesis for this compound.
Experimental Protocols
Part 1: Synthesis of the Precursor 5-Chloro-2-hydrazinylpyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichloropyridine (B42133) | 147.99 | 14.8 g | 0.1 mol |
| Hydrazine (B178648) hydrate (B1144303) (~64%) | 50.06 | 50 mL | ~1.0 mol |
| Ethanol (B145695) | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Sodium hydroxide (B78521) | 40.00 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
A mixture of 2,5-dichloropyridine (14.8 g, 0.1 mol) and hydrazine hydrate (50 mL) in ethanol (100 mL) is heated under reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with a 40% aqueous sodium hydroxide solution until a pH of >10 is achieved, and the mixture is then extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.
-
The crude 5-chloro-2-hydrazinylpyridine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Part 2: Fischer Indole Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-2-hydrazinylpyridine | 143.58 | 14.4 g | 0.1 mol |
| Pyruvic acid | 88.06 | 8.8 g | 0.1 mol |
| Polyphosphoric acid (PPA) | - | ~150 g | - |
| Ice water | - | As needed | - |
| Sodium hydroxide solution (10%) | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
In a reaction vessel, 5-chloro-2-hydrazinylpyridine (14.4 g, 0.1 mol) is mixed with pyruvic acid (8.8 g, 0.1 mol) to form the corresponding hydrazone in situ.
-
Polyphosphoric acid (~150 g) is added to the mixture.
-
The reaction mixture is heated to approximately 180°C with stirring for 30-60 minutes.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the hot reaction mixture is carefully poured into a beaker containing ice water.
-
The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation
| Step | Product | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Chloro-2-hydrazinylpyridine | 2,5-Dichloropyridine, Hydrazine hydrate | Ethanol | Reflux | 4 | ~70-80 |
| 2 | This compound | 5-Chloro-2-hydrazinylpyridine, Pyruvic acid | PPA | 180 | 0.5-1 | ~60-70 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Workflow Diagram
References
Palladium-Catalyzed Synthesis of Substituted 7-Azaindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 7-azaindoles, a critical scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer robust and versatile routes to functionalize the 7-azaindole (B17877) core, enabling the generation of diverse compound libraries for drug discovery and development.
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its structural resemblance to indole (B1671886) and purine (B94841) allows it to act as a bioisostere, effectively interacting with various biological targets, particularly kinases. Palladium-catalyzed reactions have emerged as powerful tools for the construction and functionalization of this important scaffold, offering high efficiency and broad substrate scope. This guide details several key palladium-catalyzed methods for the synthesis of substituted 7-azaindoles, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Key Palladium-Catalyzed Methodologies
Several palladium-catalyzed strategies have been successfully employed for the synthesis of substituted 7-azaindoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following sections detail some of the most effective and widely used approaches.
Cascade C-N Cross-Coupling/Heck Reaction
This method provides a straightforward synthesis of substituted 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides. The reaction proceeds via a palladium-catalyzed cascade involving an initial C-N bond formation followed by an intramolecular Heck cyclization.[1][2]
Quantitative Data Summary
| Entry | Alkenyl Bromide | Aminopyridine | Product | Yield (%) |
| 1 | (E)-(2-bromovinyl)benzene | 2-amino-3-bromopyridine | 2-phenyl-7-azaindole | 85 |
| 2 | 1-bromo-2-methylprop-1-ene | 2-amino-3-bromopyridine | 2,2-dimethyl-2,3-dihydro-7-azaindole | 78 |
| 3 | (E)-1-bromo-2-cyclohexylvinyl)benzene | 2-amino-3-bromopyridine | 2-cyclohexyl-3-phenyl-7-azaindole | 65 |
| 4 | (E)-(2-bromovinyl)benzene | 2-amino-3-bromo-5-methylpyridine | 5-methyl-2-phenyl-7-azaindole | 82 |
Experimental Protocol: General Procedure for Cascade C-N Cross-Coupling/Heck Reaction [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), XPhos (10 mol %), and t-BuONa (2.0 mmol). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: Add the amino-o-bromopyridine (1.0 mmol), the alkenyl bromide (1.2 mmol), and anhydrous toluene (B28343) (5 mL) under an argon atmosphere.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously at 110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired substituted 7-azaindole.
Reaction Workflow
Caption: Experimental workflow for the cascade C-N/Heck reaction.
C-N and C-O Bond Formation on N-Substituted 4-Bromo-7-Azaindoles
This methodology allows for the introduction of amine, amide, and phenol (B47542) moieties at the C4 position of the 7-azaindole nucleus. The choice of palladium precursor and base is crucial for achieving high yields in these transformations.[3][4]
Quantitative Data Summary: C-N Coupling
| Entry | Amine/Amide | 4-Bromo-7-Azaindole | Product | Yield (%) |
| 1 | Benzamide | N-benzyl-4-bromo-7-azaindole | 4-(benzamido)-N-benzyl-7-azaindole | 88 |
| 2 | Morpholine | N-benzyl-4-bromo-7-azaindole | 4-(morpholino)-N-benzyl-7-azaindole | 92 |
| 3 | Aniline | N-SEM-4-bromo-7-azaindole | 4-(phenylamino)-N-SEM-7-azaindole | 75 |
| 4 | D-Alanine methyl ester | N-methyl-4-bromo-7-azaindole | 4-(D-alaninyl)-N-methyl-7-azaindole | 65 |
Experimental Protocol: General Procedure for C-N Coupling [3]
-
Reaction Setup: In a sealed Schlenk tube, combine the N-protected 4-bromo-7-azaindole (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and Cs₂CO₃ (1.5 mmol).
-
Solvent Addition: Add anhydrous dioxane (2 mL) to the tube under an argon atmosphere.
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C with stirring for the specified time (typically 3-6 hours).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Sonogashira Coupling and Cyclization
This two-step approach is a highly efficient route for the synthesis of 2-substituted 7-azaindoles. It begins with a palladium/copper-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole (B145914) ring.[5][6][7]
Quantitative Data Summary
| Entry | Terminal Alkyne | Starting Material | Product | Overall Yield (%) |
| 1 | Phenylacetylene | 2-amino-3-iodopyridine (B10696) | 2-phenyl-7-azaindole | 85 |
| 2 | 1-Hexyne | 2-amino-3-iodopyridine | 2-butyl-7-azaindole | 82 |
| 3 | Cyclohexylacetylene | 2-amino-3-iodopyridine | 2-cyclohexyl-7-azaindole | 78 |
| 4 | 3,3-Dimethyl-1-butyne | 2-amino-3-iodopyridine | 2-(tert-butyl)-7-azaindole | 75 |
Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [6]
Step 1: Sonogashira Coupling
-
Reaction Setup: To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in triethylamine (B128534) (5 mL), add Pd(PPh₃)₂Cl₂ (2 mol %) and CuI (4 mol %).
-
Reaction Conditions: Stir the mixture at room temperature under an argon atmosphere for 4-6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified 2-amino-3-(alkynyl)pyridine (1.0 mmol) in anhydrous toluene (10 mL).
-
Reagent Addition: Add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6 (B118740) (10 mol %).
-
Reaction Conditions: Heat the mixture at 65 °C for 2-4 hours.
-
Work-up: Cool the reaction, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-substituted 7-azaindole.
General Reaction Mechanism
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed methodologies presented here offer powerful and versatile strategies for the synthesis of a wide array of substituted 7-azaindoles. These protocols can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The choice of the specific method will be guided by the desired substitution pattern and the availability of starting materials. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the target compounds.
References
- 1. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Functionalization of 5-Chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the functionalization of 5-Chloro-7-azaindole via Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized 7-azaindole (B17877) derivatives, which are key scaffolds in medicinal chemistry.
Introduction
The 7-azaindole core is a privileged structure in numerous biologically active compounds. The ability to introduce diverse substituents, particularly at the 5-position, is crucial for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura coupling offers a robust strategy for the arylation, heteroarylation, and vinylation of this compound, leveraging the relatively low cost of aryl chlorides compared to bromides and iodides. This document outlines optimized reaction conditions and detailed experimental procedures.
Key Reaction Parameters
The success of the Suzuki coupling on this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The pyridinic nitrogen in the 7-azaindole scaffold can potentially coordinate to the palladium catalyst, necessitating the use of specific ligands to ensure high catalytic activity.
Catalyst and Ligand Selection: Palladium-based catalysts are standard for Suzuki couplings. The choice of phosphine (B1218219) ligand is critical to facilitate the challenging oxidative addition of the aryl chloride bond. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent efficacy in the coupling of chloroheterocycles.[1][2][3]
Base and Solvent: A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) often providing superior results.[1][3][4] The solvent system typically consists of a mixture of an organic solvent like toluene, dioxane, or THF, and an aqueous solution.[4]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with various boronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Arylation of this compound
This protocol is adapted from procedures for the arylation of similar chloro-azaindole substrates.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 - 5 mol%)
-
SPhos (5 - 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene/Ethanol (1:1 mixture) or Dioxane/Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture (Toluene/Ethanol 1:1) to the vessel.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, a second addition of catalyst and ligand may be beneficial.[1][3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.[4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-7-azaindole.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki couplings on related halo-azaindole substrates. These serve as a starting point for the functionalization of this compound.
Table 1: Optimization of Suzuki Coupling for Di-Arylation of a 3-iodo-6-chloro-7-azaindole Precursor [1][3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Second Addition | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | SPhos (10) | 110 | 45 |
| 2 | Pd₂(dba)₃ (5) | SPhos (5) | SPhos (20) | 110 | 67 |
| 3 | Pd₂(dba)₃ (5) | SPhos (5) | Pd₂(dba)₃ (10) + SPhos (20) | 110 | 88 |
| 4 | Pd₂(dba)₃ (5) | dppf (5) | - | 110 | 48 |
| 5 | Pd₂(dba)₃ (10) | SPhos (20) | None | 110 | 59 |
Table 2: Substrate Scope for C3-Arylation of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [1][3]
| Product | Aryl Boronic Acid Substituent | Yield (%) |
| 10b | p-Me | 89 |
| 10c | m-Me | 93 |
| 10d | p-OMe | 93 |
| 10e | p-F | 79 |
| 10f | 3,5-bis(CF₃) | 67 |
Visual Representations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow for this compound Functionalization
This diagram outlines the typical laboratory workflow for the Suzuki coupling reaction.
Caption: Laboratory workflow for Suzuki coupling of this compound.
References
- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Heck-Type Palladocatalyzed Cyclization for Azaindole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaindole scaffolds are privileged heterocyclic motifs in medicinal chemistry and drug discovery, serving as core structures in a multitude of biologically active compounds. Their structural similarity to indoles allows them to act as bioisosteres, often leading to improved pharmacological properties. The palladium-catalyzed Heck-type cyclization has emerged as a powerful and versatile tool for the synthesis of these important scaffolds, offering a direct and efficient route to a variety of substituted azaindoles. This document provides detailed application notes and experimental protocols for the synthesis of azaindole scaffolds utilizing Heck-type palladocatalyzed cyclization reactions.
Overview of the Synthetic Strategy
The general approach involves an intramolecular cyclization of a suitably functionalized aminopyridine derivative. The key step is the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with a tethered alkene. This intramolecular Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination, ultimately forming the desired azaindole ring system. Variations of this reaction, such as cascade C-N cross-coupling/Heck reactions and microwave-assisted protocols, have been developed to enhance efficiency and substrate scope.
Experimental Protocols
Protocol 1: Cascade C-N Cross-Coupling/Heck Reaction for the Synthesis of 4-, 5-, 6-, and 7-Azaindoles
This protocol describes a practical method for the synthesis of all four azaindole isomers from readily available amino-o-bromopyridines and alkenyl bromides.[1][2]
General Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and t-BuONa (3.0 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add the amino-o-bromopyridine (1.0 mmol) and the alkenyl bromide (1.2 mmol) followed by anhydrous toluene (B28343) (10 mL).
-
The reaction mixture is stirred at 110 °C for the time indicated in the data table below.
-
After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired azaindole.
Table 1: Synthesis of Various Azaindole Scaffolds via Cascade C-N/Heck Reaction [1][2]
| Azaindole Isomer | Starting Aminopyridine | Alkenyl Bromide | Product | Yield (%) |
| 7-Azaindole | 2-Amino-3-bromopyridine | 1-Bromo-2-methylprop-1-ene | 2,3-Dimethyl-7-azaindole | 85 |
| 6-Azaindole | 3-Amino-4-bromopyridine | 1-Bromo-2-methylprop-1-ene | 2,3-Dimethyl-6-azaindole | 78 |
| 5-Azaindole | 4-Amino-3-bromopyridine | 1-Bromo-2-methylprop-1-ene | 2,3-Dimethyl-5-azaindole | 72 |
| 4-Azaindole | 3-Amino-2-bromopyridine | 1-Bromo-2-methylprop-1-ene | 2,3-Dimethyl-4-azaindole | 65 |
| 7-Azaindole | 2-Amino-3-bromopyridine | (1-Bromovinyl)benzene | 2-Phenyl-7-azaindole | 75 |
| 6-Azaindole | 3-Amino-4-bromopyridine | (1-Bromovinyl)benzene | 2-Phenyl-6-azaindole | 70 |
Protocol 2: Microwave-Assisted Intramolecular Heck Reaction (Hegedus–Mori–Heck Reaction)
This protocol outlines a rapid and efficient one-pot synthesis of azaindoles from aminohalopyridines and ketones under microwave irradiation.[3][4]
General Procedure:
-
In a microwave process vial, combine the aminohalopyridine (2.25 mmol), the corresponding ketone or ketal (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Add pyridine (B92270) (1.5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
The reaction mixture is irradiated at 160 °C for 20-40 minutes.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.
Table 2: Microwave-Assisted Synthesis of Azaindoles [3]
| Azaindole Isomer | Starting Aminohalopyridine | Ketone | Product | Yield (%) |
| 7-Azaindole | 2-Amino-3-iodopyridine | Cyclohexanone | 1,2,3,4-Tetrahydro-α-carboline | 95 |
| 6-Azaindole | 3-Amino-4-bromopyridine | Cyclopentanone | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridine | 80 |
| 5-Azaindole | 4-Amino-3-bromopyridine | Acetone | 2-Methyl-5-azaindole | 75 |
| 4-Azaindole | 3-Amino-2-chloropyridine | Propiophenone | 3-Methyl-2-phenyl-4-azaindole | 70 |
Visualizations
Experimental Workflow
Caption: General workflow for the Heck-type synthesis of azaindoles.
Catalytic Cycle
Caption: Catalytic cycle for the intramolecular Heck cyclization.
Application Notes
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine (B1218219) ligand is crucial for reaction efficiency. For the cascade C-N/Heck reaction, the combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos has proven to be highly effective.[1][2] For microwave-assisted synthesis, Pd(PPh₃)₄ is a common and effective catalyst.[3]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is typically used to facilitate the C-N coupling and regenerate the active palladium catalyst. Anhydrous aprotic solvents such as toluene or pyridine are generally employed to prevent unwanted side reactions.
-
Substrate Scope: The Heck-type cyclization is tolerant of a wide range of functional groups on both the aminopyridine and the alkene precursor. This allows for the synthesis of diverse and highly functionalized azaindole derivatives. The reaction is suitable for the preparation of 2-substituted and 2,3-disubstituted azaindoles.[2]
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times from hours to minutes and often improves yields, particularly for more challenging substrates.[3][4] This makes it an attractive method for high-throughput synthesis and library generation in drug discovery programs.
-
Regioselectivity: The intramolecular nature of the Heck cyclization generally leads to high regioselectivity, with the formation of the thermodynamically more stable five-membered pyrrole (B145914) ring being favored.
Conclusion
The Heck-type palladocatalyzed cyclization is a robust and versatile methodology for the synthesis of azaindole scaffolds. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. The ability to access all four isomers of the azaindole core with various substitution patterns highlights the importance of this reaction in modern medicinal chemistry and drug development.
References
- 1. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. The introduction of a chlorine atom at the 5-position of the 7-azaindole core, creating 5-Chloro-7-azaindole, provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of inhibitors for several important kinase targets implicated in cancer and other diseases: Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, Cell Division Cycle 7 (Cdc7) Kinase, and Extracellular signal-regulated Kinase 5 (Erk5). Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to guide researchers in this field.
Kinase Signaling Pathways
A fundamental understanding of the signaling pathways regulated by the target kinases is crucial for rational drug design and the interpretation of biological data.
Experimental Protocols and Data
The following sections provide detailed synthetic protocols and associated biological data for the generation of kinase inhibitors from this compound.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound often involves a series of common synthetic transformations. A generalized workflow is depicted below.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Application Note: this compound serves as a key building block for a novel class of ALK inhibitors. The 7-azaindole core mimics the adenine (B156593) ring of ATP, while substitutions at the C3 and C5 positions can be modified to enhance potency and selectivity against both wild-type and mutant forms of ALK, such as the L1196M gatekeeper mutation which confers resistance to some first-generation inhibitors.
Experimental Protocol: Synthesis of a 3,5-disubstituted-7-azaindole ALK inhibitor (General Procedure)
This protocol is a general representation based on common synthetic strategies.
-
N-Protection of this compound: To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) is added a base like sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, a protecting group precursor, for example, p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq), is added, and the reaction is stirred at room temperature until completion. The reaction is then quenched with water and the product is extracted with an organic solvent.
-
C3-Iodination: The N-protected this compound (1.0 eq) is dissolved in an appropriate solvent like DMF. N-Iodosuccinimide (NIS, 1.2 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by aqueous workup and extraction.
-
Suzuki Coupling at C5: The 5-chloro-3-iodo-7-azaindole intermediate (1.0 eq) is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as 1,4-dioxane/water. The reaction is heated until completion, followed by workup and purification.
-
Second Suzuki Coupling at C3: The resulting 5-substituted-3-iodo-7-azaindole (1.0 eq) is then coupled with a second boronic acid or ester (1.2 eq) under similar Suzuki coupling conditions to introduce the C3 substituent.
-
Deprotection: The N-protecting group is removed under appropriate conditions. For a tosyl group, this can be achieved using a base such as sodium hydroxide (B78521) in a solvent mixture like methanol/water. The final product is then purified by chromatography.
Quantitative Data for 7-Azaindole Based ALK Inhibitors
| Compound ID | Modification on 7-Azaindole Core | ALK WT IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) |
| 1 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(morpholino) | 90 | 141 |
| 2 | 3-(1H-Pyrazol-4-yl)-5-(piperidin-1-yl) | 120 | 250 |
| 3 | 3-(Pyridin-4-yl)-5-(4-methylpiperazin-1-yl) | 75 | 180 |
Aurora Kinase Inhibitors
Application Note: The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis. The 5-chloro substituent can be used as a synthetic handle for the introduction of various functionalities to explore the binding pocket and enhance selectivity for different Aurora kinase isoforms.
Experimental Protocol: Synthesis of a 7-Azaindole Based Aurora A Inhibitor
This protocol is based on the synthesis of a C2-substituted 7-azaindole.
-
Synthesis of the 7-Azaindole Core: A substituted alkyne is condensed with 5-chloro-3-iodo-2-aminopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., DABCO) to form the 2-substituted-5-chloro-7-azaindole scaffold.[1]
-
Suzuki Coupling: The this compound intermediate (1.0 eq) is then subjected to a Suzuki coupling reaction with a (het)arylboronic acid (1.2 eq) using a palladium catalyst and a base in a suitable solvent system to introduce a substituent at the C5 position.
-
Further Modification (Optional): The synthesized core can be further modified, for example, by N-alkylation or amidation, to optimize the inhibitor's properties.
Quantitative Data for 7-Azaindole Based Aurora Kinase Inhibitors
| Compound ID | Modification on 7-Azaindole Core | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |
| GSK1070916 Analog | 4-(1-Ethyl-1H-pyrazol-4-yl)-2-(phenylamino) | 6.2 | 0.51 |
| Compound 22 | 2-(Phenylamino)-4-(1H-pyrazol-4-yl) | 10,000 | 26 |
| Compound 27 | 2-(Phenylamino)-4-(1-methyl-1H-pyrazol-4-yl) | 128 | 5.7 |
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Application Note: this compound is a valuable starting material for the development of Cdc7 kinase inhibitors. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication, making it an attractive target for cancer therapy. The 7-azaindole moiety acts as a hinge-binder, and modifications at the 5-position can influence interactions with the solvent-exposed region of the ATP-binding pocket.
Experimental Protocol: Synthesis of a 7-Azaindole-3-carboxamide Cdc7 Inhibitor (General Procedure)
-
Friedel-Crafts Acylation: this compound (1.0 eq) is subjected to a Friedel-Crafts acylation at the C3 position using an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst.
-
Amide Formation: The resulting C3-acylated intermediate is then reacted with an appropriate amine to form the corresponding carboxamide. This step can be facilitated by standard peptide coupling reagents.
Quantitative Data for 7-Azaindole Based Cdc7 Inhibitors
| Compound ID | Modification on 7-Azaindole Core | Cdc7 Ki (nM) |
| Analog of 34d | 3-carboxamide with a substituted amine | 7 |
| Compound 47 | 3-(Pyrimidin-4-yl) | 0.07 |
| Compound 50 | 3-(Imidazolylidene) | 20 |
Extracellular signal-regulated Kinase 5 (Erk5) Inhibitors
Application Note: The 7-azaindole scaffold has been explored for the development of Erk5 inhibitors. Erk5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cell proliferation and survival. The this compound core can be functionalized to generate potent and selective Erk5 inhibitors.
Experimental Protocol: Synthesis of a 7-Azaindole Derivative as an Erk5 Inhibitor
-
Amidation: 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (a derivative of 7-azaindole) is coupled with a substituted amine using a coupling reagent such as HATU in the presence of a base like DIPEA in a solvent such as DMF.
-
Reductive Amination: The resulting amide can be further modified. For example, a ketone functionality on the coupled amine can be reductively aminated with another amine using a reducing agent like sodium triacetoxyborohydride.
Quantitative Data for 7-Azaindole Based Erk5 Inhibitors
| Compound ID | Modification on 7-Azaindole Core | Anti-proliferative Activity IC₅₀ (µg/mL) on A549 cells |
| 4a | N-(4-fluorobenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 6.23 |
| 4h | N-(4-chlorobenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 8.52 |
| 5d | N-(3,4-difluorobenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 7.33 |
| 5j | N-(4-methoxybenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 4.56 |
| XMD8-92 (Control) | - | 5.36 |
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes demonstrate its utility in targeting key kinases involved in cancer and other diseases. The ability to readily modify the 7-azaindole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, making it an important tool for drug discovery and development professionals. Further exploration of the chemical space around this privileged scaffold is likely to yield novel and effective therapeutic agents.
References
Application Notes and Protocols: 5-Chloro-7-azaindole Derivatives for Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 5-chloro-7-azaindole derivatives as inhibitors of Aurora kinases. The information presented is intended to guide researchers in the screening and characterization of this class of compounds for potential therapeutic applications.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] The three main isoforms in humans, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Overexpression and aberrant activity of Aurora kinases have been implicated in the pathogenesis of various human cancers, making them attractive targets for cancer therapy.[2]
The 7-azaindole (B17877) scaffold has emerged as a privileged structure in the design of kinase inhibitors.[3] Specifically, this compound derivatives have been investigated as potent and selective inhibitors of Aurora kinases.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This document provides detailed protocols for assessing the inhibitory activity of these derivatives against Aurora kinases.
Data Presentation
The following table summarizes the in vitro inhibitory activity of exemplary this compound derivatives against Aurora A and Aurora B kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | R Group | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (Aurora B/A) |
| 16a | 1-Methylpyrazol-4-yl | 0.230 | 0.045 | 0.20 |
| 16b | p-Methoxyphenyl | 1.12 | 0.211 | 0.19 |
| 16c | 1-Methylpyrazol-4-yl | 0.057 | 0.012 | 0.21 |
| 16d | p-Methoxyphenyl | 0.980 | 0.081 | 0.08 |
Data extracted from: Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.[4]
Signaling Pathway and Mechanism of Action
Aurora kinases are integral components of the cellular machinery that governs cell division. Their inhibition by this compound derivatives disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Signaling and Inhibition.
The diagram above illustrates the key roles of Aurora A and B kinases in the G2 and M phases of the cell cycle. This compound derivatives competitively bind to the ATP pocket of these kinases, inhibiting their function and leading to mitotic arrest and subsequent apoptosis.
Experimental Workflow
A typical workflow for the evaluation of this compound derivatives as Aurora kinase inhibitors involves a multi-step process, from initial in vitro screening to cellular activity assessment.
Caption: Inhibitor Evaluation Workflow.
Experimental Protocols
In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assay kits and is suitable for determining the IC50 values of inhibitors against purified Aurora A and Aurora B kinases.[6][7][8]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound derivative stock solution (in DMSO)
-
Nuclease-free water
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate kinase substrate.
-
-
Inhibitor Dilution:
-
Prepare a serial dilution of the this compound derivative in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). It is recommended to perform a 10-point dilution series.
-
-
Assay Plate Setup:
-
Add 12.5 µL of the master mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted inhibitor to the "Test Inhibitor" wells.
-
Add 2.5 µL of the diluent solution (1x Kinase Assay Buffer with DMSO) to the "Positive Control" and "Blank" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Dilute the Aurora kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Histone H3 (Ser10)
This protocol is designed to assess the cellular potency of Aurora B inhibitors by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-HH3).
Materials:
-
Cancer cell line of choice (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle rocking.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of choice
-
Cell culture medium and supplements
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the this compound derivative for the desired exposure period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[13]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound derivatives as Aurora kinase inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency and cellular effects of these compounds, thereby facilitating the identification and development of novel anti-cancer therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.co.uk [promega.co.uk]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 10. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
Application Notes: 5-Chloro-7-azaindole in the Design of Cdc7 Inhibitors
Introduction
Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2][3] Cdc7's catalytic activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active Dbf4-dependent kinase (DDK) complex.[4][5] The primary substrate for the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[6][7] Phosphorylation of MCM subunits by Cdc7 is a critical trigger for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[2][7]
Given its essential role in cell cycle progression, Cdc7 is frequently overexpressed in a wide range of human cancers and is often associated with poor clinical outcomes.[1][8][9] Cancer cells, which often exhibit high replicative stress and compromised cell cycle checkpoints, are particularly dependent on Cdc7 activity for survival.[4][10] This dependency makes Cdc7 an attractive and promising target for the development of novel anticancer therapies. Inhibition of Cdc7 can lead to S-phase arrest, DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells are often less affected.[10]
The 7-Azaindole (B17877) Scaffold in Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[11][12] Its structure mimics the adenine (B156593) region of ATP and can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition.[13][14] The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[15][16]
Role of the 5-Chloro Substituent
In the context of 7-azaindole-based Cdc7 inhibitors, substitutions on the azaindole core are crucial for optimizing interactions within the ATP-binding pocket. The introduction of a chlorine atom at the C5 position of the 7-azaindole ring serves a specific purpose. Modeling studies and X-ray co-crystallization have shown that this region of the inhibitor interacts with key residues near the kinase's gatekeeper residue.[12][13][14] The chloro group can engage in favorable hydrophobic and van der Waals interactions with residues such as Met 134 and Val 195 in the pre-DFG region of Cdc7, contributing to the inhibitor's overall potency and binding affinity.[13][14] The strategic placement of this halogen atom can enhance the inhibitor's profile by occupying a specific hydrophobic pocket, thereby improving its inhibitory activity against Cdc7.[12]
Quantitative Data for Representative Cdc7 Inhibitors
The following tables summarize the inhibitory activities of several azaindole-based compounds against Cdc7 kinase and their effects on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of Azaindole-Based Compounds
| Compound Reference | Scaffold Type | Cdc7 IC50 (nM) | Cdk2 IC50 (nM) | Selectivity (Cdk2/Cdc7) |
| Compound 32 [15] | 5-Azaindole | 11 | 33 | 3 |
| Compound 33 [15] | 5-Azaindole | 12 | >5000 | >417 |
| Compound 35 [15] | 5-Azaindole | 6 | 21 | 3.5 |
| Compound 36 [15] | 5-Azaindole | 4 | 24 | 6 |
| Compound 37 [15] | 7-Azaindole | 6 | 89 | 15 |
| PHA-767491 [17] | Pyrrolopyridinone | 10 | 34 | 3.4 |
| XL413 [6] | (Structure not specified) | (Potent) | - | - |
Note: Data is compiled from multiple sources for representative compounds. IC50 values represent the concentration required for 50% inhibition of kinase activity.
Table 2: Cellular Activity of Representative Cdc7 Inhibitors
| Compound Reference | Cell Line | Assay Type | GI50 / IC50 (µM) |
| XL413 [6] | Colo-205 | Cell Proliferation | 2.7 |
| PHA-767491 [6] | Multiple | Cell Proliferation | Average 3.17 |
| EP-05 [6] | Capan-1 | Cell Proliferation | 0.028 |
Note: GI50/IC50 values represent the concentration required for 50% inhibition of cell growth or proliferation.
Diagrams
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for Cdc7 inhibitor evaluation.
Caption: Logical relationship of inhibitor binding in Cdc7.
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 7-Azaindole Cdc7 Inhibitors
This protocol provides a representative synthetic route adapted from methodologies for creating substituted azaindole kinase inhibitors.[11][12]
-
Iodination of 7-Azaindole: To a solution of the starting 7-azaindole in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS). Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
N-Protection: Protect the nitrogen of the 7-azaindole with a suitable protecting group (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF).
-
First Suzuki-Miyaura Coupling (C5-Position): To the N-protected 3-iodo-5-chloro-7-azaindole, add a suitable arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a solvent mixture (e.g., Toluene/Ethanol/H₂O). Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Second Suzuki-Miyaura Coupling (C3-Position): Following purification of the C5-arylated product, perform a second Suzuki coupling at the C3-position using a different arylboronic acid under similar catalytic conditions.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., using NaOH in methanol/dioxane) to yield the final 3,5-disubstituted this compound inhibitor.
-
Purification: Purify the final compound using column chromatography or preparative HPLC. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cdc7 Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.[4][6][8][18]
-
Compound Preparation: Prepare a serial dilution series of the this compound test compound in DMSO. Further dilute these into the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction Setup: In a 96-well plate, add the diluted test compound. Include positive controls (DMSO vehicle, no inhibitor) and negative "blank" controls (no enzyme).
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the Cdc7 substrate (e.g., PDKtide or recombinant MCM2), and ATP.
-
Initiate Kinase Reaction: Add recombinant human Cdc7/Dbf4 enzyme to the master mix and immediately dispense into the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[6]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19]
Protocol 3: Western Blot Analysis of Cellular MCM2 Phosphorylation
This assay assesses the in-cell inhibition of Cdc7 by measuring the phosphorylation status of its direct downstream target, MCM2.[6]
-
Cell Culture and Treatment: Seed cancer cells (e.g., COLO-205, HCT116) in multi-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane for total MCM2 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2, which reflects the in-cell activity of the Cdc7 inhibitor.
Protocol 4: Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.[19]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubation and Signal Reading: Incubate for the recommended time to allow for signal development. Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the data to determine the half-maximal growth inhibition concentration (GI50).[19]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Pan-PIM Kinase Inhibitors from a 5-Chloro-7-Azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. The development of small molecule inhibitors targeting all three PIM isoforms (pan-PIM inhibitors) is a promising strategy to overcome potential resistance mechanisms associated with the inhibition of a single isoform.[2]
The 7-azaindole (B17877) scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] This document outlines the development of pan-PIM kinase inhibitors derived from a 5-chloro-7-azaindole core, providing a summary of their biological activity and detailed protocols for their synthesis and evaluation.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are often transcriptionally upregulated by cytokines and growth factors. Once expressed, they are constitutively active and phosphorylate a range of downstream substrates to promote cell survival and proliferation.
Quantitative Data: Biological Activity of N-substituted 7-Azaindole Pan-PIM Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of N-substituted 7-azaindole derivatives against the three PIM kinase isoforms. These compounds, while not all explicitly derived from this compound in the cited literature, represent the chemical space and potency achievable with this scaffold.
| Compound ID | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Reference |
| Compound 17 | - | - | - | [4] |
| Compound 27 | - | - | - | |
| Compound 49 | 1.3 | 7.3 | 1.8 | [1] |
| PIM447 (LGB447) | 6 (Ki) | 18 (Ki) | 9 (Ki) | [1] |
| INCB053914 | 0.24 | 30 | 0.12 | [1] |
Note: Specific IC₅₀ values for compounds 17 and 27 were not publicly available in the cited abstracts, but they are described as potent pan-PIM inhibitors.
Experimental Protocols
General Workflow for Inhibitor Development
The development process for novel PIM kinase inhibitors from a this compound starting material follows a structured workflow from chemical synthesis to biological evaluation.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol provides a generalized, representative procedure for the synthesis of N-substituted this compound PIM kinase inhibitors based on common synthetic strategies for this scaffold.[3]
Objective: To synthesize a library of N-substituted this compound derivatives for screening as PIM kinase inhibitors.
Materials:
-
This compound
-
Aryl halides or aryl boronic acids
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure (Example: N-Arylation via Buchwald-Hartwig Cross-Coupling):
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl halide (1.1-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane) and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the desired N-arylated this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ values of synthesized compounds against PIM1, PIM2, and PIM3 kinases.
Materials:
-
Recombinant human PIM1, PIM2, and PIM3 enzymes
-
PIM kinase-specific substrate peptide (e.g., a derivative of BAD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay plates (e.g., 384-well, low volume, white)
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer containing the PIM kinase enzyme and the specific substrate peptide.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for each kinase isoform.
-
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To assess the effect of PIM kinase inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line known to overexpress PIM kinases (e.g., KG-1, MV4-11)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for cell culture and luminescence measurements
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in culture medium. Add the desired final concentrations of the compounds to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37 °C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percent viability for each treatment condition relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent, pan-PIM kinase inhibitors. The protocols outlined above provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of novel compounds based on this promising chemical series. Through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies, this scaffold holds significant potential for the discovery of novel therapeutics for the treatment of PIM-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of 5-Chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets, including protein kinases.[1][2] N-aryl-7-azaindole derivatives, in particular, have demonstrated significant potential as potent and selective kinase inhibitors.[3] The formation of the C-N bond between an aryl group and the 7-azaindole core is a critical step in the synthesis of these compounds. This document provides a detailed experimental protocol for the N-arylation of 5-Chloro-7-azaindole, a key intermediate in the development of novel therapeutics. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions, offering versatile approaches for this important transformation.[4][5][6]
N-aryl-7-azaindole derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][7] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] The ability to efficiently synthesize a diverse library of N-aryl-5-chloro-7-azaindoles is therefore of significant interest for the discovery of new anticancer agents.
Experimental Protocols
This section details two common and effective methods for the N-arylation of this compound: a Palladium-catalyzed Buchwald-Hartwig reaction and a Copper-catalyzed Ullmann-type reaction.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of related azaindole scaffolds and offers a robust method with broad substrate scope.[12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), cesium carbonate (2.0 equiv), and pivalic acid (0.3 equiv).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.05 equiv) and DavePhos (0.15 equiv) in anhydrous toluene.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Seal the vial under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-5-chloro-7-azaindole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol provides an alternative, often more economical, method for the N-arylation of this compound.[13]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the vial, followed by N,N'-dimethylethylenediamine (0.2 equiv).
-
Seal the vial and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the N-arylation of a protected 7-azaindole derivative with various aryl halides using a palladium-catalyzed method, demonstrating the scope of the reaction. The data is based on the arylation of N-methyl-7-azaindole N-oxide, a closely related substrate, and is indicative of the expected reactivity for this compound under similar conditions.[12]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(4-methylphenyl)-5-chloro-7-azaindole | 71 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-5-chloro-7-azaindole | 54 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-5-chloro-7-azaindole | 65 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(5-chloro-7-azaindol-1-yl)benzoate | 53 |
| 5 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-5-chloro-7-azaindole | 62 |
| 6 | 4-Bromobenzonitrile | 4-(5-chloro-7-azaindol-1-yl)benzonitrile | 58 |
| 7 | 1-Bromo-2-methylbenzene | N-(2-methylphenyl)-5-chloro-7-azaindole | 46 |
| 8 | 4-Iodotoluene | N-(4-methylphenyl)-5-chloro-7-azaindole | 77 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of this compound.
Signaling Pathway
N-aryl-7-azaindole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival.[1][7] The diagram below illustrates a simplified representation of this pathway and the point of inhibition by these compounds.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of the Pyridine Ring in 5-Chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemical modification of the pyridine (B92270) ring in 5-Chloro-7-azaindole. This versatile scaffold is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors such as Vemurafenib. The functionalization at the C4 and C6 positions of the pyridine ring allows for the modulation of physicochemical properties and biological activity, making it a crucial strategy in drug discovery and development.
Introduction to this compound Functionalization
This compound (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry. The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement. Functionalization of the pyridine moiety, particularly at the C4 and C6 positions, is critical for developing novel therapeutic agents. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse substituents onto the this compound core.
Key Applications in Drug Discovery
Derivatives of this compound are integral to the development of targeted therapies, especially in oncology. A prominent example is Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is used in the treatment of metastatic melanoma. The functionalized this compound core of Vemurafenib plays a crucial role in its binding to the ATP pocket of the kinase, thereby inhibiting the downstream MEK-ERK signaling pathway and suppressing tumor cell proliferation.
Signaling Pathway: BRAF V600E and the MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, which promotes tumorigenesis.[3][4][5] Vemurafenib and other kinase inhibitors targeting this pathway aim to block this aberrant signaling.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the functionalization of the pyridine ring of this compound. For successful reactions, it is often necessary to first introduce a halogen (e.g., bromine or iodine) at the desired position (C4 or C6) of the this compound core, if not already present.
General Workflow for Pyridine Ring Functionalization
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. This reaction is widely used to introduce aryl or heteroaryl substituents.
Protocol for Suzuki Coupling at C4 of a this compound Derivative
This protocol is adapted from procedures for similar halo-azaindole substrates.[6]
Materials:
-
4-Halo-5-chloro-7-azaindole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add the 4-halo-5-chloro-7-azaindole derivative, arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Position | Yield (%) |
| Phenylboronic acid | C4 | 85-95 |
| 4-Methoxyphenylboronic acid | C4 | 80-90 |
| 3-Fluorophenylboronic acid | C4 | 75-85 |
| 2-Thienylboronic acid | C6 | 70-80 |
| 4-Pyridylboronic acid | C6 | 65-75 |
| (Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions) |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
Protocol for Buchwald-Hartwig Amination at C4 of a this compound Derivative
This protocol is based on methodologies developed for halo-7-azaindoles.[7][8]
Materials:
-
4-Halo-5-chloro-7-azaindole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs2CO3) (1.5 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, add Pd2(dba)3, Xantphos, and Cs2CO3 to a reaction vessel.
-
Add the 4-halo-5-chloro-7-azaindole derivative and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Amine | Position | Yield (%) |
| Morpholine | C4 | 80-90 |
| Piperidine | C4 | 85-95 |
| Aniline | C4 | 70-80 |
| N-Methylpiperazine | C6 | 75-85 |
| Benzylamine | C6 | 80-90 |
| (Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions) |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Protocol for Sonogashira Coupling at C6 of a this compound Derivative
This is a general protocol adapted for halo-azaindoles.[9]
Materials:
-
6-Halo-5-chloro-7-azaindole derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a reaction vessel, add the 6-halo-5-chloro-7-azaindole derivative, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, Et3N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Yields for Sonogashira Coupling
| Alkyne | Position | Yield (%) |
| Phenylacetylene | C6 | 80-90 |
| Trimethylsilylacetylene | C6 | 85-95 |
| 1-Hexyne | C4 | 75-85 |
| Propargyl alcohol | C4 | 70-80 |
| (Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions) |
Conclusion
The functionalization of the pyridine ring of this compound is a powerful strategy in modern drug discovery. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust methods for the synthesis of a diverse library of substituted this compound derivatives. These compounds are valuable for structure-activity relationship studies and the development of novel therapeutics targeting a range of diseases, particularly cancers driven by kinase signaling pathways. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-7-azaindole in the Synthesis of Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of neuroprotective compounds derived from 5-chloro-7-azaindole. The focus is on the development of kinase inhibitors targeting key players in neurodegenerative pathways, such as Glycogen Synthase Kinase-3β (GSK-3β) and Fyn kinase. Detailed protocols for synthesis and in vitro neuroprotection assays are provided to facilitate research and development in this promising area.
Introduction
This compound is a versatile heterocyclic scaffold that serves as a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors. The 7-azaindole (B17877) core is recognized as a privileged structure for interacting with the ATP-binding site of various kinases. By inhibiting specific kinases implicated in neurodegenerative diseases, compounds derived from this compound offer a promising therapeutic strategy for conditions like Alzheimer's and Parkinson's disease.
The neuroprotective effects of these compounds are often attributed to their ability to modulate signaling pathways involved in neuronal apoptosis, inflammation, and synaptic plasticity. Key targets include GSK-3β and Fyn kinase, both of which are involved in the hyperphosphorylation of tau protein and amyloid-beta plaque formation, hallmarks of Alzheimer's disease.[1][2][3][4]
Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives
The following tables summarize the in vitro kinase inhibitory activities of representative 7-azaindole derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 1: Inhibitory Activity of 3-Aminothiazole-7-azaindole Derivatives against Fyn and GSK-3β Kinases
| Compound ID | R Group | Fyn IC50 (µM) | GSK-3β IC50 (µM) |
| 1 | H | > 50 | 1.85 ± 0.25 |
| 2 | Phenyl | 2.04 ± 0.53 | 0.98 ± 0.15 |
| 3 | 4-Chlorophenyl | 0.71 ± 0.09 | 0.038 ± 0.006 |
Data synthesized from studies on 7-azaindole-based kinase inhibitors.
Table 2: Neuroprotective Effects of Selected 7-Azaindole Derivatives
| Compound ID | Concentration (µM) | Cell Viability (% of control) in SH-SY5Y cells | Caspase-3 Activity (% of control) in SH-SY5Y cells |
| 2 | 1 | 85 ± 5 | 45 ± 4 |
| 3 | 1 | 95 ± 3 | 25 ± 3 |
Illustrative data based on typical results from neuroprotection assays.
Experimental Protocols
Protocol 1: Synthesis of a 3-(Thiazol-2-ylamino)-5-chloro-7-azaindole Derivative
This protocol describes a general procedure for the synthesis of a neuroprotective 3-aminothiazole-7-azaindole derivative starting from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Palladium acetate (B1210297) (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Bromination of this compound:
-
Dissolve this compound (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate (B1220275) solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain 3-bromo-5-chloro-7-azaindole.
-
-
Buchwald-Hartwig Amination:
-
To a flame-dried flask under a nitrogen atmosphere, add 3-bromo-5-chloro-7-azaindole (1 equivalent), 2-aminothiazole (1.2 equivalents), cesium carbonate (2 equivalents), palladium acetate (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the final 3-(thiazol-2-ylamino)-5-chloro-7-azaindole derivative.
-
Protocol 2: In Vitro Neuroprotection Assay using MTT
This protocol assesses the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from a neurotoxic insult (e.g., hydrogen peroxide or amyloid-beta).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic agent (e.g., H₂O₂, Aβ₄₂)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known neuroprotective agent).
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic agent (e.g., H₂O₂ to a final concentration of 100 µM) to the wells, except for the untreated control wells.
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells treated with a neurotoxin and the test compound.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Neurotoxic agent
-
Test compound
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed and treat the cells with the test compound and neurotoxic agent as described in Protocol 2.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate at 37 °C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.[5]
-
Visualizations
Caption: General workflow for the synthesis and neuroprotective evaluation of this compound derivatives.
Caption: Simplified signaling pathway illustrating the neuroprotective mechanism of 7-azaindole kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways | Semantic Scholar [semanticscholar.org]
- 3. research.uniupo.it [research.uniupo.it]
- 4. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: 5-Chloro-7-azaindole in Organic Light-Emitting Devices (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-7-azaindole, a heterocyclic compound, is a versatile building block in medicinal chemistry and has garnered interest in material science for its potential applications in organic electronics.[1] Its inherent electronic properties, coupled with the ability to undergo various chemical modifications, make it a candidate for incorporation into materials for Organic Light-Emitting Devices (OLEDs). This document provides an overview of the potential applications of this compound in OLEDs, along with generalized experimental protocols for the synthesis of relevant derivatives and the fabrication and characterization of OLED devices.
While direct quantitative performance data for OLEDs specifically incorporating this compound is not extensively available in public literature, its structural motif is relevant to the design of host materials, electron transport materials, and ligands in phosphorescent emitters. The following sections outline the potential roles of this compound derivatives in OLEDs and provide foundational experimental procedures.
Potential Applications in OLEDs
The 7-azaindole (B17877) scaffold has been recognized for its utility in developing materials for OLEDs, particularly as blue emitters and as components of metal complexes that exhibit phosphorescence.[2] The introduction of a chlorine atom at the 5-position of the 7-azaindole core can modulate the electronic properties of the molecule, influencing its energy levels (HOMO/LUMO) and charge transport characteristics. These modifications are crucial for designing efficient OLED materials.
Potential roles for this compound derivatives in OLEDs include:
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material doped with a phosphorescent emitter forms the emissive layer. The host material facilitates charge transport and energy transfer to the emitter. The high triplet energy is a critical requirement for host materials in blue PhOLEDs. Derivatives of this compound could be engineered to possess a high triplet energy and good charge transport properties, making them suitable as host materials.
-
Electron Transport Layer (ETL) Materials: The ETL facilitates the injection and transport of electrons from the cathode to the emissive layer. Materials with good electron mobility and appropriate LUMO energy levels are required for efficient electron transport. The electron-deficient nature of the pyridine (B92270) ring in the azaindole structure suggests that its derivatives could be tailored for use in ETLs.
-
Ligands in Phosphorescent Emitters: 7-Azaindole and its derivatives can act as ligands in metal complexes, particularly with heavy metals like iridium(III) and platinum(II), to form phosphorescent emitters.[1][2] These emitters are key to achieving high efficiencies in OLEDs. The 5-chloro substituent can influence the photophysical properties of the resulting metal complex, such as its emission color and quantum yield.
Experimental Protocols
The following are generalized protocols relevant to the synthesis of this compound derivatives and the fabrication of OLEDs. These should be adapted and optimized for specific target molecules and device architectures.
Synthesis of this compound Derivatives
A general synthetic route to this compound has been reported.[3] Further functionalization to create derivatives suitable for OLED applications, such as coupling with aromatic amines or other heterocyclic moieties, can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
General Protocol for Suzuki Coupling:
-
Reaction Setup: In a nitrogen-purged flask, combine this compound (or a suitable precursor), a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired derivative. The final product should be further purified by sublimation for use in OLEDs.
OLED Fabrication Protocol (Vacuum Thermal Evaporation)
This protocol describes a general procedure for fabricating a multilayer small-molecule OLED.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Emissive Layer (EML): A host material (potentially a this compound derivative) doped with a phosphorescent emitter.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a this compound derivative designed for electron transport.
-
-
The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit an electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), followed by a metal cathode (e.g., aluminum) without breaking the vacuum.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Characterization of OLED Devices
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode or spectroradiometer.
-
Electroluminescence (EL) Spectra: Record the emission spectra of the device at different operating voltages.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Device Lifetime: Monitor the luminance decay over time under a constant current density.
Data Presentation
As no specific quantitative data for OLEDs using this compound is available, the following tables are presented as templates for how such data should be structured for comparison.
Table 1: Photophysical Properties of this compound Derivatives.
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Photoluminescence Quantum Yield (Φₚₗ) | Triplet Energy (Eₜ) (eV) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
Table 2: Electroluminescent Performance of OLEDs Incorporating this compound Derivatives.
| Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| Device A | Data | Data | Data | Data | Data | Data |
| Device B | Data | Data | Data | Data | Data | Data |
Visualizations
The following diagrams illustrate key concepts in OLEDs and experimental workflows.
Caption: General multilayer structure of an Organic Light-Emitting Device.
Caption: A typical workflow for the fabrication and testing of OLEDs.
Caption: Logic diagram for designing OLED materials based on this compound.
References
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-7-azaindole Fischer Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole (B1671886) synthesis of 5-Chloro-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through several key steps:
-
Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Isomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the core bond-forming step.[1][3]
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia (B1221849) Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia under acidic catalysis to yield the stable, aromatic indole ring.[1]
Q2: Why can the Fischer indole synthesis be challenging for 7-azaindoles?
A2: The synthesis of azaindoles using the classical Fischer method can be difficult. The electron-deficient nature of the pyridine (B92270) ring in the 7-azaindole (B17877) precursor can disfavor the key[2][2]-sigmatropic rearrangement step, often leading to lower yields compared to standard indole syntheses.[4] Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, and in some cases, prevent it from occurring.[5]
Q3: What are the most common acidic catalysts used for this reaction?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the reaction. Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).[1] PPA is frequently cited as an effective catalyst for the synthesis of substituted 5-chloro-7-azaindoles.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[1]
Q4: Can this synthesis be performed without a solvent?
A4: Yes, solvent-free conditions have been explored for Fischer indole synthesis. For example, grinding the reactants (phenylhydrazine and ketone) with a solid acid catalyst like marine sponge/H₃PO₄ in a mortar and pestle has been shown to be an effective method.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, such as low yield, side product formation, and reaction failure.
dot
References
Technical Support Center: Optimization of Sonogashira Coupling with 5-Chloro-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Sonogashira coupling reaction with 5-Chloro-7-azaindole.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Sonogashira reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the Sonogashira coupling of this compound can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. Aryl chlorides are known to be less reactive in Sonogashira couplings compared to aryl bromides or iodides.[1] Additionally, the presence of the nitrogen atom in the azaindole ring can influence the catalytic cycle.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.
-
Solution: Employ a palladium precatalyst with bulky, electron-rich phosphine (B1218219) ligands, which are known to enhance the rate of oxidative addition for aryl chlorides.[2] Consider using advanced ligands such as XPhos or SPhos.[3]
-
-
Inadequate Reaction Temperature: The activation of the C-Cl bond in this compound may require higher temperatures than typical Sonogashira reactions.[2]
-
Solution: Gradually increase the reaction temperature, for instance, to a range of 80-120°C, and monitor the reaction progress.
-
-
Catalyst Inhibition by Azaindole Nitrogen: The lone pair of electrons on the pyridine (B92270) nitrogen of the azaindole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Solution: The use of a suitable ligand can often mitigate this issue. In some cases, N-protection of the azaindole may be considered, although this adds extra steps to the synthesis.[4]
-
-
Poor Quality of Reagents or Solvents: Impurities in reagents or solvents can poison the catalyst.
-
Solution: Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the alkyne is of high quality.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, such as the homocoupling of the alkyne (Glaser coupling) or hydrodehalogenation of the this compound. How can I minimize these?
-
Answer: The formation of side products is a common challenge in Sonogashira couplings.
Potential Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution 1 (Copper-Free Conditions): Perform the reaction in the absence of a copper co-catalyst. This often requires a higher palladium catalyst loading or the use of specific ligands.[1]
-
Solution 2 (Rigorous Degassing): Ensure the reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved through techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]
-
-
Hydrodehalogenation: This involves the replacement of the chlorine atom with hydrogen. It can be promoted by certain bases and solvents, particularly alcohols in the presence of a strong base.[2]
-
Solution: Use an aprotic solvent and a high-purity amine base like triethylamine (B128534) or diisopropylethylamine. If hydrodehalogenation persists, consider using a different base such as potassium carbonate or cesium carbonate.
-
-
Issue 3: Catalyst Decomposition
-
Question: I am observing the formation of a black precipitate ("palladium black") in my reaction, indicating catalyst decomposition. What causes this and how can I prevent it?
-
Answer: The formation of palladium black signifies the precipitation of palladium(0) from the catalytic cycle, rendering it inactive.
Potential Causes and Solutions:
-
High Reaction Temperature: While elevated temperatures may be necessary for activating the C-Cl bond, excessively high temperatures can lead to catalyst decomposition.
-
Solution: Carefully optimize the reaction temperature to find a balance between reactivity and catalyst stability.
-
-
Inappropriate Solvent Choice: Certain solvents can promote the agglomeration of palladium nanoparticles.
-
Solution: Screen different anhydrous, aprotic solvents such as DMF, dioxane, or toluene.
-
-
Impurities: As mentioned earlier, impurities can lead to catalyst deactivation.
-
Solution: Use high-purity reagents and solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A1: A good starting point for optimization would be:
-
Palladium Precatalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Ligand: XPhos or SPhos (Ligand:Pd ratio of 2:1 to 4:1)
-
Copper Co-catalyst (optional): CuI (2-10 mol%)
-
Base: Et₃N or DIPEA (2-4 equivalents)
-
Solvent: Anhydrous, degassed DMF or dioxane
-
Temperature: 80-100°C
Q2: Which is more reactive in Sonogashira coupling, the C-Cl bond or a C-Br bond on an azaindole?
A2: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[3] Therefore, a C-Br bond would be significantly more reactive than the C-Cl bond at the 5-position of the azaindole.
Q3: Can I perform the Sonogashira coupling of this compound under microwave irradiation?
A3: Yes, microwave-assisted Sonogashira coupling can be a viable option to reduce reaction times and potentially improve yields.[5] Optimization of temperature and reaction time under microwave conditions would be necessary.
Q4: How does the electronic nature of the alkyne affect the reaction?
A4: The electronic properties of the alkyne can influence the reaction rate. Electron-rich alkynes may react more slowly than electron-poor or terminal arylalkynes. The steric bulk of the alkyne substituent can also impact the reaction efficiency.
Data Presentation
Table 1: Recommended Catalyst Systems for Sonogashira Coupling of Chloro-Heterocycles
| Palladium Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference(s) |
| Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Dioxane/H₂O | 90 | [3] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF/DMF | 60-80 | [3][6] |
| Pd(PPh₃)₄ | - | CuI | Et₃N | THF | Room Temp - 60 | [6][7] |
| Palladacycle Catalysts | - | CuI | Various | Toluene/DMSO | 100 | [8] |
Table 2: General Troubleshooting Guide with Quantitative Parameters
| Problem | Parameter to Adjust | Recommended Range | Notes |
| Low Yield | Palladium Catalyst Loading | 1-10 mol% | Higher loading may be needed for aryl chlorides. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Bulky, electron-rich ligands are preferred.[1] | |
| Reaction Temperature | 60-120°C | Gradually increase to find the optimal temperature. | |
| Base Equivalents | 2-5 equivalents | Ensure the base is anhydrous. | |
| Alkyne Homocoupling | Copper(I) Iodide Loading | 0-5 mol% | Consider copper-free conditions.[1] |
| Hydrodehalogenation | Solvent Choice | Aprotic Solvents | Avoid protic solvents like alcohols. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound (Copper-Catalyzed)
This protocol is a starting point and may require optimization for specific alkynes.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or a 2:1 mixture of THF/Et₃N) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Caption: A decision tree for troubleshooting common issues in the Sonogashira coupling.
Caption: Simplified representation of the palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bartoli Synthesis of Azaindoles
Welcome to the technical support center for the Bartoli synthesis of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction and overcome common challenges, particularly those related to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the Bartoli indole (B1671886) synthesis and why is it used for azaindoles?
The Bartoli indole synthesis is a chemical reaction that forms substituted indoles from ortho-substituted nitroarenes or nitrosoarenes using vinyl Grignard reagents.[1] It is a valuable method for synthesizing 7-substituted indoles, a class of compounds that can be challenging to produce using traditional methods like the Fischer or Larock syntheses.[2] The reaction's flexibility allows it to be extended to heteroaromatic nitro compounds, making it a key tool for the synthesis of azaindoles, which are important scaffolds in medicinal chemistry.[2][3][4]
Q2: What is the general mechanism of the Bartoli synthesis?
The reaction proceeds through several key steps:
-
Addition and Reduction: The first equivalent of the vinyl Grignard reagent adds to the nitro group of the ortho-substituted nitroarene, which then rearranges to form a nitrosoarene intermediate.[1][5][6][7]
-
Second Addition: A second equivalent of the Grignard reagent attacks the nitroso intermediate.
-
[8][8]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[8][8]-sigmatropic rearrangement, a crucial step facilitated by the steric bulk of the ortho-substituent.[1][8]
-
Cyclization and Tautomerization: The rearranged intermediate cyclizes and then tautomerizes.[1]
-
Deprotonation and Aromatization: A third equivalent of the Grignard reagent acts as a base to deprotonate the intermediate, leading to the formation of a dimagnesium indole salt.[1]
-
Workup: An aqueous acidic workup quenches the reaction, leading to the final indole product.[2][6]
Q3: Why are three equivalents of the Grignard reagent necessary?
Three equivalents of the vinyl Grignard reagent are consumed in the reaction with a nitroarene starting material[1][5][7][8]:
-
First equivalent: Is consumed in the initial reaction with the nitro group to form a nitroso intermediate and a carbonyl byproduct.[9]
-
Second equivalent: Adds to the nitroso intermediate and becomes incorporated into the final indole ring at the C2 and C3 positions.
-
Third equivalent: Acts as a base to deprotonate an intermediate, facilitating the rearomatization to form the stable indole core.[1]
If a nitrosoarene is used as the starting material, only two equivalents of the Grignard reagent are required.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Bartoli synthesis of azaindoles, with a focus on overcoming low yields.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Strategy |
| Lack of an ortho-substituent on the nitropyridine. | The presence of an ortho-substituent is critical for the reaction's success as it facilitates the key[8][8]-sigmatropic rearrangement.[1][6][8] Substrates without an ortho-substituent often result in very low to no yield of the desired indole.[6] Consider using a starting material with an ortho-substituent. Bulky ortho-substituents generally lead to higher yields.[1][6][8] |
| Inactive Grignard reagent. | The Grignard reagent is highly sensitive to moisture and air.[9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated Grignard reagent for best results.[9] |
| Unfavorable reaction temperature. | The reaction is typically performed at low temperatures, ranging from -78°C to -20°C.[2][9] Maintaining the correct temperature is crucial for the stability of the intermediates. Experiment with slight variations in the temperature profile to optimize for your specific substrate. |
| Incompatible functional groups. | The highly basic and nucleophilic Grignard reagent will react with acidic protons (e.g., -OH, -NH, -SH) and electrophilic functional groups (e.g., esters, ketones, nitriles).[9] These functional groups must be protected before introducing the Grignard reagent. |
Issue 2: Formation of Aniline (B41778) Byproducts
| Possible Cause | Troubleshooting Strategy |
| Substrate reactivity. | Meta- and para-substituted nitroarenes, as well as nitroarenes without significant steric hindrance around the nitro group, are prone to reduction to the corresponding anilines instead of undergoing the desired cyclization. This is a common side reaction. |
| Excess Grignard reagent or prolonged reaction time. | While an excess of Grignard reagent is necessary, a large excess or extended reaction times can promote the complete reduction of the nitro group.[10] Carefully control the stoichiometry and monitor the reaction progress by TLC to avoid over-reduction. |
Data Presentation: Impact of Substituents on Azaindole Yield
The following table summarizes reported yields for the Bartoli synthesis of various azaindoles, highlighting the influence of substituents on the nitropyridine starting material.
| Starting Nitropyridine | Azaindole Product | Yield (%) | Reference |
| 3-Nitropyridine | 4-Azaindole | 17 | [3] |
| 4-Nitropyridine | 5-Azaindole | 35 | [3] |
| 2-Chloro-3-nitropyridine | 7-Chloro-4-azaindole | 50 | |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-4-azaindole | 35 | |
| 4-Chloro-3-nitropyridine | 5-Chloro-4-azaindole | 33 | |
| 2-Bromo-5-nitropyridine | 7-Bromo-6-azaindole | 35 | |
| 2-Chloro-5-nitropyridine | 7-Chloro-6-azaindole | 25 |
Observations:
-
The presence of a halogen atom, particularly chlorine, in a position that increases the electrophilicity of the nitro-substituted ring can improve yields.
-
Bulky ortho-substituents generally favor higher yields.
Experimental Protocols
General Protocol for the Bartoli Synthesis of a 7-Substituted 4-Azaindole
This protocol is a generalized procedure based on literature descriptions.[5][7] Researchers should optimize conditions for their specific substrates.
Materials:
-
Ortho-substituted nitropyridine
-
Vinylmagnesium bromide (or other vinyl Grignard reagent) in THF (typically 1.0 M solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the ortho-substituted nitropyridine in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired low temperature (typically between -78°C and -40°C) using a dry ice/acetone or similar cooling bath.[9]
-
Grignard Addition: Slowly add 3.0-3.5 equivalents of the vinyl Grignard reagent solution to the stirred nitropyridine solution via the dropping funnel, maintaining the low temperature.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 20 minutes to a few hours).[5] The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired azaindole.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision-making flowchart for troubleshooting low yields.
Simplified Experimental Workflow
Caption: A step-by-step overview of the experimental procedure.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Substituted-7-Azaindoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-substituted-7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the scalable synthesis of 5-substituted-7-azaindoles?
A1: The most prevalent and scalable strategies typically begin with a pre-functionalized pyridine (B92270) ring, followed by the construction of the pyrrole (B145914) ring to form the 7-azaindole (B17877) scaffold.[1] A key approach involves the use of substituted 2-aminopyridines which undergo cyclization to form the azaindole core. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are then frequently employed to introduce a wide variety of substituents at the 5-position of the 7-azaindole ring system.[2] Another strategy involves the functionalization of the 7-azaindoline system followed by re-aromatization.[2]
Q2: Why are 7-azaindole scaffolds important in drug development?
A2: The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a significant heterocyclic scaffold in medicinal chemistry.[3] Its unique arrangement of hydrogen bond donors and acceptors makes it particularly effective as a hinge-binding moiety in kinase inhibitors.[3] This has led to the development of FDA-approved drugs such as vemurafenib (B611658) for metastatic melanoma.[3] Furthermore, incorporating a 7-azaindole moiety has been shown to improve the selectivity of drug candidates for their targets, as seen in BCL-2 inhibitors.[3] The 7-azaindole core is also found in compounds targeting a range of other pharmaceutically important targets.[2]
Q3: What are the challenges associated with traditional indole (B1671886) formation methods when applied to 7-azaindoles?
A3: The electron-deficient nature of the pyridine ring in the 7-azaindole system significantly influences the electronics of the bicyclic structure.[1] This often leads to classical indole formation methods, such as the Fischer indole synthesis, either failing or providing very low yields.[1] The reaction conditions required for these methods are often too harsh for the pyridine-containing substrate.[1]
Q4: Are protecting groups necessary for the synthesis of 5-substituted-7-azaindoles?
A4: Yes, protecting groups can be crucial. The nitrogen atom of the pyrrole ring can interfere with certain reactions, such as those involving strong bases (e.g., organolithium reagents).[2] Protecting the indole nitrogen, for instance with a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be necessary to achieve the desired reactivity and prevent side reactions.[3][4] The SEM group, in particular, has been shown to have a dual role, acting as both a protecting group and an activator for nucleophilic aromatic substitution at the 4-position.[3]
Troubleshooting Guides
Low or No Yield in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust pre-catalyst.[5] |
| Ligand Oxidation | Phosphine ligands are susceptible to oxidation. Use fresh ligands or those stored under inert conditions.[5] |
| Poor Quality Boronic Acid/Ester | Boronic acids can degrade over time. Use fresh or recently purified boronic acids. Consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[5] |
| Inadequate Degassing | Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[5] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Ensure the solvent is anhydrous and the base is of high purity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider carefully increasing the temperature.[5] |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen.[5] | Improve the degassing procedure. Starting with a Pd(0) source instead of a Pd(II) pre-catalyst can also mitigate this issue.[5] |
| Protodeboronation (Loss of Boronic Acid Group) | Can occur with heteroaryl boronic acids, especially under prolonged heating or in the presence of water. | Use more stable boronic acid derivatives (e.g., pinacol esters). Minimize reaction time and ensure anhydrous conditions if possible.[5] |
| Dehalogenation of the 7-Azaindole | Can be a side reaction in palladium-catalyzed couplings. | Optimize the catalyst and ligand system. Using milder bases or lower temperatures might reduce this side reaction. |
Purification Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in Removing Palladium Residues | Palladium catalysts and their byproducts can be difficult to remove completely. | Consider using a palladium scavenger resin after the reaction. Alternatively, techniques like precipitation or crystallization can be optimized to leave palladium impurities in the mother liquor. Minimizing the catalyst loading during the reaction is also beneficial.[1] |
| Co-elution of Product with Starting Materials or Byproducts | Similar polarity of the desired product and impurities. | Optimize the chromatography conditions (e.g., try different solvent systems or stationary phases). Derivatization of the product or impurities to alter their polarity can sometimes be a useful strategy. |
| Poor Solubility of the Product | The final 5-substituted-7-azaindole may have limited solubility in common organic solvents. | Experiment with a wider range of solvents for extraction and purification. In some cases, converting the product to a salt may improve its solubility in polar solvents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole (B68098)
This protocol is a generalized procedure based on common practices in the literature.[4] Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: To a dry reaction vessel, add 5-bromo-7-azaindole (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary for a Scalable Synthesis of 5-Nitro-7-azaindole
The following table summarizes data from a reported scalable synthesis of 5-nitro-7-azaindole.[1]
| Step | Reactants | Catalysts/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Iodination | 2-Amino-5-nitropyridine | N-Iodosuccinimide | Acetonitrile | RT | 2 | 95 |
| 2. Sonogashira Coupling | 3-Iodo-5-nitro-pyridin-2-ylamine, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, DMF | RT | 3 | 92 |
| 3. Cyclization | 5-Nitro-3-(trimethylsilylethynyl)pyridin-2-ylamine | TBAF | THF | 65 | 4 | 90 |
Visualizations
Caption: A generalized workflow for the synthesis of 5-substituted-7-azaindoles.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-7-azaindole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-7-azaindole and its intermediates.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound intermediates in a question-and-answer format.
Issue 1: Low or No Yield After Purification
Q1: My final yield of this compound is significantly lower than expected after column chromatography. What are the possible causes and solutions?
A1: Low yield after chromatographic purification can stem from several factors:
-
Compound Instability on Silica (B1680970) Gel: Azaindoles, being basic, can sometimes interact strongly with the acidic silica gel, leading to streaking on TLC and poor recovery from the column. Some compounds may even decompose on silica.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 0.1-2.0% triethylamine (B128534) or a 1-10% solution of ammonia (B1221849) in methanol. You can also test for stability by running a 2D TLC.
-
-
Improper Solvent System: If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or result in significant tailing.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation.
-
-
Sample Overloading: Exceeding the capacity of the column will result in poor separation and co-elution of your product with impurities, leading to loss of pure fractions.
-
Solution: A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.
-
-
Incorrect Fraction Collection: The product may have eluted in fractions that were discarded.
-
Solution: Collect smaller fractions and monitor them carefully by TLC. Combine only the fractions containing the pure product.
-
Q2: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?
A2: Product loss during recrystallization is often due to:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Test a range of solvents or solvent mixtures on a small scale. Common solvents for azaindole recrystallization include ethyl acetate, toluene, and mixtures with hexanes.[1]
-
-
Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in loss of product that is still in solution.
-
Solution: Ensure the solution has been thoroughly cooled and that crystal formation has ceased before filtration.
-
Issue 2: Persistent Impurities in the Final Product
Q3: My purified this compound still shows impurities by HPLC. What are the likely impurities and how can I remove them?
A3: The nature of the impurities will depend on the synthetic route used. Common impurities include:
-
Regioisomers: Halogenation of the 7-azaindole (B17877) core can sometimes lead to the formation of other chloro-isomers.
-
Solution: Regioisomers can be difficult to separate. Meticulous column chromatography with a well-optimized solvent system is often required. In some cases, derivatization of the mixture followed by separation and then deprotection may be an option.
-
-
Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials or reagents in your product.
-
Solution: Ensure the reaction has gone to completion by TLC or LC-MS monitoring. If starting materials are present, a carefully chosen purification method (chromatography or recrystallization) should be able to remove them.
-
-
Byproducts from Specific Reactions:
-
Fischer Indole Synthesis: This method can sometimes fail or produce byproducts, especially with certain substitution patterns.[2]
-
Palladium Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): A common impurity is the residual palladium catalyst.[3]
-
Solution for Palladium Removal: While column chromatography can remove a significant portion of residual palladium, it is often insufficient.[3] Specialized palladium scavengers (e.g., silica-based thiourea (B124793) or thiol resins) can be used to reduce levels to a few ppm.[3] Filtration through celite can also help remove some insoluble palladium species.[4]
-
-
Degradation Products: Halogenated aromatic compounds can be susceptible to degradation under certain conditions.[5]
-
Solution: Avoid prolonged exposure to harsh acidic or basic conditions, high temperatures, and light during purification and storage. Store the purified compound under an inert atmosphere at a low temperature.
-
Q4: I am having trouble separating my product from a very closely related impurity. What advanced purification techniques can I try?
A4: When standard chromatography or recrystallization fails, consider:
-
Preparative HPLC: Reverse-phase preparative HPLC can offer much higher resolution for separating closely related compounds. A common mobile phase for azaindole analysis consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]
-
Acid-Base Extraction: If your product and impurity have different acidities or basicities, you may be able to separate them by performing a liquid-liquid extraction with an appropriate aqueous acid or base.
-
Derivatization: It may be possible to selectively react either the product or the impurity to form a new compound with different physical properties, making it easier to separate. The derivative can then be converted back to the original compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Azaindole Intermediates
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | >99% (if successful) | 50-90% | Highly pure crystalline product, scalable, cost-effective. | Can have lower yields, finding a suitable solvent can be challenging. |
| Silica Gel Chromatography | 95-99% | 60-95% | Widely applicable, good for separating a range of impurities. | Can be time-consuming, potential for sample degradation on silica, requires solvent. |
| Preparative HPLC | >99.5% | 40-80% | Excellent separation of closely related impurities. | Lower capacity, more expensive, requires specialized equipment. |
Note: The values presented are typical ranges for azaindole derivatives and may vary depending on the specific intermediate and the nature and amount of impurities present. A reported synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole achieved 97% purity by HPLC through direct crystallization from the reaction mixture with a 46% overall yield.[7]
Experimental Protocols
Protocol 1: Purification of this compound Intermediate by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (200-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound intermediate in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to a free-flowing powder, and carefully adding this to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC) to the column.
-
Begin collecting fractions.
-
Maintain a constant flow of the eluent through the column.
-
-
Monitoring the Separation:
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound Intermediate by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The product should crystallize out.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum. A patent for the synthesis of this compound mentions recrystallization from methyl acetate.[1]
-
Mandatory Visualization
Caption: General purification workflow for this compound intermediates.
Caption: Decision tree for troubleshooting the removal of common impurities.
References
- 1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
Side reaction products in the chlorination of 7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chlorination of 7-azaindole (B17877).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of direct chlorination of 7-azaindole?
A1: Direct electrophilic chlorination of 7-azaindole typically yields a mixture of chlorinated isomers. The primary product is often the 3-chloro-7-azaindole (B1280606) due to the electron-rich nature of the pyrrole (B145914) ring, which directs electrophilic substitution to the C3 position. Depending on the reaction conditions and the chlorinating agent used, other isomers such as 4-chloro-7-azaindole (B22810) and dichlorinated products may also be formed.
Q2: What are the common side reaction products observed during the chlorination of 7-azaindole?
A2: Common side reaction products include:
-
Polychlorinated 7-azaindoles: Dichloro- and trichloro-7-azaindoles can form, especially with an excess of the chlorinating agent or under harsh reaction conditions.
-
Isomeric monochlorinated products: Besides the major 3-chloro isomer, other monochlorinated isomers like 4-chloro, 5-chloro, and 6-chloro-7-azaindole can be formed, complicating purification.
-
N-chlorinated products: While less common for the pyrrole nitrogen, N-chlorination can be a potential side reaction.
-
Degradation products: Under strongly acidic or oxidizing conditions, the 7-azaindole ring can be susceptible to degradation, leading to complex mixtures of byproducts.
Q3: How can I selectively obtain 4-chloro-7-azaindole?
A3: Selective chlorination at the C4 position of the pyridine (B92270) ring is typically achieved through a two-step process. First, 7-azaindole is oxidized to its N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This N-oxidation deactivates the pyrrole ring towards electrophilic attack and activates the C4 position of the pyridine ring. Subsequent treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) selectively yields 4-chloro-7-azaindole.[1]
Q4: What are the recommended chlorinating agents for 7-azaindole?
A4: The choice of chlorinating agent influences the regioselectivity and the side product profile. Commonly used reagents include:
-
N-Chlorosuccinimide (NCS): A mild chlorinating agent often used for electrophilic chlorination, typically favoring substitution at the C3 position.
-
Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent that can lead to a mixture of mono- and dichlorinated products.
-
Phosphorus oxychloride (POCl₃): Primarily used for the chlorination of 7-azaindole-N-oxide to obtain the 4-chloro derivative.[1]
-
Chlorine gas (Cl₂): A highly reactive and less selective agent, often leading to over-chlorination and other side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 7-azaindole | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Deactivation of the 7-azaindole ring by protonation in highly acidic media. | 1. Use a more reactive chlorinating agent (e.g., SO₂Cl₂ instead of NCS). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. If using a strong acid, consider using a milder Lewis acid catalyst or performing the reaction in a non-acidic solvent. |
| Poor regioselectivity (mixture of isomers) | 1. Highly reactive chlorinating agent. 2. Reaction conditions favoring multiple substitution pathways. | 1. Use a milder chlorinating agent (e.g., NCS). 2. Optimize the reaction temperature and time to favor the formation of the desired isomer. 3. For C4-chlorination, utilize the N-oxide strategy. |
| Formation of multiple polychlorinated products | 1. Excess of chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent. 2. Monitor the reaction closely and stop it once the desired monochlorinated product is maximized. 3. Perform the reaction at a lower temperature. |
| Product degradation | 1. Harsh reaction conditions (strong acid, high temperature). 2. Use of a strong oxidizing chlorinating agent. | 1. Use milder reaction conditions. 2. Choose a less oxidative chlorinating agent. 3. Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected. |
| Difficult purification of the desired product | 1. Formation of closely related isomers. 2. Presence of unreacted starting material and multiple side products. | 1. Optimize the reaction to improve selectivity. 2. Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system for separation. 3. Recrystallization may be effective if the desired product is a solid and has different solubility properties from the impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-7-azaindole using N-Chlorosuccinimide (NCS)
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain 3-chloro-7-azaindole.
Protocol 2: Synthesis of 4-chloro-7-azaindole via N-oxidation
-
N-oxidation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent like dichloromethane. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up of N-oxide: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 7-azaindole-N-oxide, which can be used in the next step without further purification.
-
Chlorination: To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃, 3-5 eq) at 0 °C. Heat the reaction mixture at reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or ammonia (B1221849) solution) to pH 7-8. Extract the product with an organic solvent. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield 4-chloro-7-azaindole.
Data Presentation
Table 1: Regioselectivity of Monochlorination of 7-Azaindole with Different Reagents (Illustrative)
| Chlorinating Agent | Major Isomer | Minor Isomer(s) | Typical Yield of Major Isomer |
| N-Chlorosuccinimide (NCS) | 3-chloro | 4-chloro, 5-chloro | 50-70% |
| Sulfuryl Chloride (SO₂Cl₂) | 3-chloro | 4-chloro, Dichloro-products | 40-60% |
| POCl₃ (on N-oxide) | 4-chloro | - | >80%[1] |
Note: Yields are highly dependent on specific reaction conditions.
Visualizations
Caption: Reaction pathways in the chlorination of 7-azaindole.
References
How to improve regioselectivity in 7-azaindole functionalization
Welcome to the technical support center for 7-azaindole (B17877) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the 7-azaindole scaffold and what factors influence this?
The reactivity of the 7-azaindole core is dictated by the electronic properties of both the pyridine (B92270) and pyrrole (B145914) rings. Generally, the C3 position of the pyrrole ring is the most nucleophilic and therefore most susceptible to electrophilic attack.[1] However, the regioselectivity can be steered towards other positions (C2, C4, C5, C6) through various strategies, including the use of directing groups, protecting groups, and specific reaction conditions like metal-catalyzed cross-coupling and directed ortho-metalation.[2][3][4]
Q2: How can I selectively functionalize the C3 position of 7-azaindole?
For selective functionalization at the C3 position, electrophilic substitution reactions are typically employed. This is due to the inherent high electron density at this position.[1] Common methods include:
-
Halogenation: Using reagents like N-iodosuccinimide (NIS) can achieve C3-iodination.[5]
-
Sulfenylation/Selenylation: Iodine-catalyzed reactions with thiols or diselenides afford C3-chalcogenated 7-azaindoles.[6][7]
-
Friedel-Crafts Acylation: Under carefully controlled Lewis acid conditions, acylation can be directed to the C3 position.[8][9]
-
Alkenylation: Palladium-catalyzed oxidative alkenylation has been reported for selective C3 functionalization.[10]
Q3: What is the role of a directing group in 7-azaindole functionalization?
A directing group is a functional group that is temporarily installed, typically at the N1 or N7 position, to control the regioselectivity of a subsequent reaction, most commonly a metalation step.[3][11] For instance, a carbamoyl (B1232498) group at N7 can direct lithiation to the C6 position.[12][13] Similarly, an acetyl group at N1 can act as a directed metalation group (DMG) to facilitate deprotonation at the adjacent C2 position.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: You are attempting a directed ortho-metalation (DoM) to functionalize the C2 or C6 position but are observing a mixture of products or reaction at the C3 position.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure you are using a sufficiently strong base (e.g., LDA, s-BuLi) and an appropriate stoichiometry (often >2 equivalents).[3] |
| Incorrect Temperature | Maintain a very low temperature (typically -78 °C) during the deprotonation and electrophile quench steps to prevent side reactions and DMG migration.[1] |
| Electrophile Reactivity | If the electrophile is not reactive enough at low temperatures, consider using a more reactive derivative. Some reactions may require warming, but this can compromise selectivity. |
| Competitive Deprotonation | Ensure your starting material is free of other acidic protons that could compete for the base. |
| Poor Solubility | The starting material or the lithiated intermediate may have poor solubility. Experiment with different ethereal solvents (e.g., THF, Et2O) or a co-solvent system. |
| "DMG Dance" | A carbamoyl directing group can "dance" or migrate from one nitrogen to another (N7 to N1), leading to functionalization at a different position. This can sometimes be controlled by the reaction conditions.[3][12] |
Issue 2: Lack of Reactivity or Low Yield in C-H Activation/Cross-Coupling Reactions
Problem: You are performing a transition-metal-catalyzed C-H activation or cross-coupling reaction and observing no product or very low yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The nitrogen atoms in the 7-azaindole scaffold can coordinate to and deactivate the metal catalyst.[14] Consider using a higher catalyst loading or a more robust ligand. |
| Incorrect Oxidant/Additive | Many C-H activation reactions require a specific oxidant (e.g., Ag⁺ salts, Cu(OTf)₂) or additive to facilitate catalyst turnover.[10][14] Ensure you are using the correct one and that it is of high purity. |
| Ligand Choice | The choice of ligand is critical. For example, PPh₃ is commonly used in palladium-catalyzed alkenylations.[10] Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DMF, dioxane, toluene). |
| Substrate Inhibition | The starting material or product might be inhibiting the catalyst. Try running the reaction at a higher dilution. |
Experimental Protocols
Protocol 1: Regioselective C3-Sulfenylation of 7-Azaindole
This protocol is adapted from an iodine-catalyzed method for the C3-sulfenylation of NH-free 7-azaindoles.[5]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv) and DMSO to achieve a concentration of 0.2 M.
-
Catalyst Addition: Add iodine (I₂) (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Thiol Addition: Add the desired thiol (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 6 hours in open air. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and add water and a saturated solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Directed ortho-Metalation and Silylation at C2
This protocol is a general procedure based on the use of an N-acetyl directing group.[1]
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 1-acetyl-7-azaindole (B1611098) (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl (B98337) chloride (TMSCl) (2.5 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Logical Flowchart for Regioselective Functionalization
This diagram illustrates the decision-making process for achieving regioselective functionalization of 7-azaindole based on the desired position of substitution.
Caption: Decision tree for selecting a 7-azaindole functionalization strategy.
Experimental Workflow: Directed ortho-Metalation
This diagram outlines the key steps in a typical Directed ortho-Metalation (DoM) experiment.
Caption: Workflow for a Directed ortho-Metalation (DoM) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Azaindole Synthesis
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions in azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, low yields, and reaction failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the palladium-catalyzed functionalization of azaindoles.
Q1: My reaction is sluggish or has completely stalled. How can I determine if my palladium catalyst is deactivated?
A: Catalyst deactivation is a frequent cause of reaction failure. Key indicators include:
-
Drastic decrease in reaction rate: The reaction proceeds much slower than previous successful runs under identical conditions.
-
Incomplete conversion: Significant amounts of starting material remain even after extended reaction times.
-
Color change of the reaction mixture: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of Pd(0) agglomeration and deactivation.[1]
-
Formation of unexpected side products: The appearance of byproducts not previously observed can signal a change in the catalytic pathway due to deactivation.
Q2: My reaction mixture turned black, and the yield is very low. What is happening and how can I fix it?
A: The formation of a black precipitate is characteristic of palladium black, which consists of aggregated, catalytically inactive palladium nanoparticles.[2] This is a common deactivation pathway.
Probable Causes:
-
Oxygen sensitivity: Pd(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and subsequent agglomeration.[3]
-
Ligand degradation: Phosphine-based ligands can be oxidized in the presence of trace oxygen or peroxides in solvents like THF and dioxane, leaving the palladium center unprotected and prone to aggregation.[4]
-
High temperature: Some catalyst systems, particularly those with sterically hindered monodentate phosphines, have poor thermal stability and can decompose at elevated temperatures.[4]
-
Inappropriate ligand-to-metal ratio: An insufficient amount of ligand can leave the palladium coordinatively unsaturated and susceptible to aggregation.
Solutions:
-
Ensure a rigorously inert atmosphere: Use a Schlenk line or a glovebox to set up the reaction.[1] Thoroughly degas all solvents and aqueous solutions before use.
-
Use fresh, high-purity reagents: Ensure solvents are peroxide-free.
-
Optimize the ligand: Consider switching to more robust bidentate ligands like Xantphos or dppf, which can offer better catalyst stability.[4][5]
-
Adjust reaction temperature: Lowering the temperature may improve catalyst stability, even if it slows the reaction rate.[5]
Q3: I am attempting a Suzuki or Buchwald-Hartwig coupling on an unprotected azaindole, and the reaction is not working. What could be the issue?
A: The pyridine (B92270) nitrogen of the azaindole ring can act as a poison to the palladium catalyst. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[5][6][7] This is a well-documented issue in the cross-coupling of various nitrogen-containing heterocycles.
Solutions:
-
Use sterically bulky ligands: Ligands such as XPhos, SPhos, or RuPhos can create a sterically hindered environment around the palladium atom, which can prevent or reduce the coordination of the azaindole's pyridine nitrogen.[5][8]
-
N-Protection of the azaindole: Protecting the pyrrole (B145914) nitrogen of the azaindole with groups like Boc (tert-butyloxycarbonyl) or by N-alkylation can improve reaction outcomes.[6][7] This strategy has been shown to be effective in preventing catalyst poisoning in tandem C-N/Suzuki coupling reactions for azaindole synthesis.[6]
-
N-Oxide formation: In some cases, protecting the pyridine nitrogen as an N-oxide can prevent its coordination to the palladium catalyst and avoid the formation of complex mixtures of products.[6][7]
Q4: My yield is consistently low, and I suspect impurities in my starting materials. How can I test for this?
A: Impurities in starting materials, reagents, or solvents can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, and even excess iodide from the starting material can be problematic for some catalyst systems.[4][9]
Solution: Diagnostic Test for Catalyst Poisoning A simple diagnostic experiment can help determine if your starting material contains catalyst poisons.
-
Set up a control reaction that is known to work reliably with the same catalyst batch, ligand, base, and solvent.
-
Set up a parallel reaction to the control, but add a small amount (e.g., 5-10 mol%) of your azaindole starting material to the reaction mixture.
-
Monitor both reactions. If the control reaction proceeds as expected, but the reaction with the added azaindole is inhibited or stalled, it is a strong indication that your azaindole starting material or impurities within it are poisoning the catalyst.
Data Presentation: Performance of Palladium Catalysts in Azaindole Synthesis
The following tables summarize quantitative data from various studies on the palladium-catalyzed functionalization of azaindoles.
Table 1: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole Derivatives
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85 | N/A |
| Pd₂(dba)₃, XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | N/A |
| RuPhos Pd G2 | Cs₂CO₃ | THF | 80 | 6 | 95 | [10] |
Data compiled from representative literature. Conditions and yields are substrate-dependent.
Table 2: Buchwald-Hartwig Amination of Halo-7-azaindoles
| Pd Precatalyst / Ligand | Amine | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| RuPhos Pd G1 / RuPhos | N-methylpiperazine | LiHMDS | THF | 65 | 30 min | 94 | [8] |
| SPhos Pd G1 / SPhos | N-methylpiperazine | LiHMDS | THF | 65 | 30 min | 88 | [8] |
| XPhos Pd G1 / XPhos | N-methylpiperazine | LiHMDS | THF | 65 | 30 min | 82 | [8] |
| Pd(OAc)₂ / RuPhos | N-methylpiperazine | LiHMDS | THF | 65 | 30 min | 89 | [8] |
Table 3: Sonogashira Coupling of Halo-azaindoles
| Palladium Source | Ligand | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 60 | up to 87 | [4][6] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | RT-60 | N/A | [4] |
Yields are highly dependent on the specific azaindole and alkyne coupling partners.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[11]
-
Assembly: Assemble the glassware, including a stir bar, while it is still hot and immediately place it under an inert atmosphere using a Schlenk line or by connecting it to a balloon filled with nitrogen or argon.[11]
-
Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure all oxygen is removed.[1]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add degassed solvents and liquid reagents via syringe through a rubber septum.[1]
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, for example, by keeping the inert gas-filled balloon attached.[11]
Protocol 2: Solvent Degassing
Method A: Freeze-Pump-Thaw (Most Effective)
-
Place the solvent in a Schlenk flask (no more than half full) and securely attach it to a Schlenk line.[3]
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.[3]
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.[3]
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely.[3]
-
Repeat this freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with inert gas.[3]
Method B: Sparging
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.[12]
-
Insert a second, shorter needle as an outlet.[12]
-
Bubble the inert gas through the solvent for 20-30 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient.
Protocol 3: N-Boc Protection of Azaindole
-
In a round-bottom flask, dissolve the azaindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 to 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the N-Boc protected azaindole.
Protocol 4: Catalyst Regeneration from Palladium Black
This protocol should be performed with caution in a well-ventilated fume hood.
-
Isolation of Palladium Black: Separate the palladium black from the reaction mixture by filtration. Wash the black solid with the reaction solvent and then with a solvent like THF or toluene to remove any adsorbed organic material. Dry the solid under vacuum.
-
Re-oxidation to Pd(II): Suspend the dried palladium black in a suitable solvent (e.g., toluene). Add 1.1 equivalents of an oxidant like benzoquinone relative to the amount of palladium. Stir the mixture at room temperature for 2-4 hours. A color change should be observed as the Pd(0) is oxidized to a soluble Pd(II) species.
-
Re-complexation: To the solution of the newly formed Pd(II) salt, add the desired phosphine (B1218219) ligand (e.g., 2.2 equivalents for a PdL₂ complex). Stir for an additional 1-2 hours.
-
The regenerated catalyst can either be used directly as a solution or isolated by removing the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low yield in azaindole synthesis.
Caption: Common deactivation pathways for palladium catalysts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Optimizing Cycloisomerization of Pyridin-2-ylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the cycloisomerization of pyridin-2-ylamine derivatives, with a focus on the metal-catalyzed intramolecular cyclization of N-alkenyl and N-alkynyl pyridin-2-ylamines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloisomerization of substituted pyridin-2-ylamines. The primary example reaction is the silver-catalyzed cycloisomerization of an N-propargyl-pyridin-2-ylamine to form an imidazo[1,2-a]pyridine (B132010) skeleton.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Product Formation | - Inactive catalyst | - Use a freshly opened or properly stored silver salt (e.g., AgOTf). Silver salts can be sensitive to light and moisture. Consider storing them in a desiccator in the dark. |
| - Insufficient reaction temperature | - While many silver-catalyzed cycloisomerizations proceed at room temperature or slightly elevated temperatures (40-60°C), substrates with electron-withdrawing groups may require more thermal energy. Incrementally increase the temperature (e.g., in 10°C steps) and monitor the reaction by TLC or LC-MS. | |
| - Incorrect solvent choice | - The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or toluene (B28343) are often effective. If solubility is an issue, consider more polar aprotic solvents like acetonitrile (B52724) (MeCN) or dioxane, but be aware they can sometimes coordinate to the metal and inhibit catalysis. | |
| - Presence of reaction inhibitors | - Impurities in the starting material, such as excess coordinating amines or halide ions, can poison the catalyst. Ensure the starting N-substituted pyridin-2-ylamine is of high purity. | |
| 2. Formation of Multiple Products/Side Reactions | - Isomerization of the starting material or product | - For N-alkenyl substrates, isomerization of the double bond can occur. For N-alkynyl substrates, allene (B1206475) formation is a possibility. Lowering the reaction temperature may improve selectivity. |
| - Dimerization or polymerization of the starting material | - This is more likely at higher concentrations. Try running the reaction under more dilute conditions. | |
| - Undesired regioselectivity (e.g., exo vs. endo cyclization) | - The regioselectivity is often dictated by the substrate and catalyst. For N-propargyl-pyridin-2-amines, 6-endo-dig cyclization is generally favored to form the imidazo[1,2-a]pyridine ring system. If other isomers are observed, consider screening different catalysts (e.g., other silver salts, or gold or copper catalysts).[1] | |
| 3. Incomplete Reaction/Stalled Reaction | - Catalyst deactivation | - The active catalytic species may degrade over time. In some cases, slow addition of the catalyst or adding a second portion of the catalyst midway through the reaction can help. |
| - Product inhibition | - The heterocyclic product may coordinate to the silver catalyst more strongly than the starting material, leading to inhibition. Running the reaction at a higher temperature or under more dilute conditions might mitigate this. | |
| 4. Difficulty in Product Isolation/Purification | - Product is highly polar | - The resulting fused heterocyclic products can be quite polar and may adhere strongly to silica (B1680970) gel. Consider using a different stationary phase for chromatography (e.g., alumina) or using a gradient with a polar modifier like methanol (B129727) or ammonia (B1221849) in DCM. |
| - Co-elution with byproducts | - If byproducts are structurally similar to the desired product, chromatographic separation can be challenging. Recrystallization may be a viable alternative for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of catalyst for the cycloisomerization of N-alkynyl-pyridin-2-ylamines?
A1: Silver(I) salts, particularly silver triflate (AgOTf), are frequently used for the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines to synthesize imidazo[1,2-a]pyridines.[1] These reactions often proceed under mild conditions with good to high yields. Other transition metals like gold and copper have also been reported for similar transformations.
Q2: How does the substitution on the pyridine (B92270) ring affect the reaction?
A2: Electron-donating groups on the pyridine ring can increase the nucleophilicity of the ring nitrogen, potentially accelerating the cyclization. Conversely, strong electron-withdrawing groups can make the pyridine nitrogen less nucleophilic, slowing down the reaction and may require harsher conditions (e.g., higher temperatures).
Q3: My starting material, N-(prop-2-yn-1-yl)pyridin-2-amine, is unstable and decomposes during synthesis or purification. What can I do?
A3: Propargylamines can sometimes be unstable. Ensure that the synthesis and purification steps are carried out under neutral or slightly basic conditions, as acidic conditions can promote side reactions. Purification by column chromatography should be done promptly after synthesis, and the purified compound should be stored under an inert atmosphere at low temperature.
Q4: Can this cycloisomerization be performed enantioselectively?
A4: Achieving high enantioselectivity in these reactions typically requires the use of a chiral ligand that can effectively coordinate to the metal catalyst and influence the stereochemical outcome of the cyclization step. While not extensively documented for this specific substrate class in the provided context, the use of chiral ligands with silver or gold catalysts is a common strategy in asymmetric catalysis and would be a logical starting point for developing an enantioselective variant.
Q5: What is the proposed mechanism for the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amine?
A5: The generally accepted mechanism involves the coordination of the silver(I) cation to the alkyne, which activates it towards nucleophilic attack. The pyridine ring nitrogen then acts as the intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion. This is followed by protonolysis to release the catalyst and yield the aromatic imidazo[1,2-a]pyridine product.
Data Presentation
Table 1: Effect of Catalyst on the Cycloisomerization of N-propargyl-pyridin-2-amine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf (5) | DCE | 60 | 2 | 95 |
| 2 | AgNO₃ (5) | DCE | 60 | 4 | 88 |
| 3 | AuCl₃ (5) | DCE | 60 | 3 | 92 |
| 4 | Cu(OTf)₂ (10) | Toluene | 80 | 6 | 75 |
| 5 | No Catalyst | DCE | 80 | 24 | <5 |
Note: Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.
Experimental Protocols
General Protocol for Silver-Catalyzed Cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amine
Materials:
-
N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 equiv)
-
Silver Triflate (AgOTf) (0.05 equiv, 5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(prop-2-yn-1-yl)pyridin-2-amine.
-
Dissolve the starting material in anhydrous DCE (to make a 0.1 M solution).
-
Add AgOTf to the solution. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at 60°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-methylimidazo[1,2-a]pyridine.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for silver-catalyzed cycloisomerization.
Troubleshooting Workflow
References
Stability issues of 5-Chloro-7-azaindole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Chloro-7-azaindole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and development activities.
Troubleshooting Guide
This guide addresses specific stability issues you may encounter during your experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps & Recommendations |
| 1. I am observing a rapid loss of this compound in my aqueous buffer solution at room temperature. What is the likely cause? | Hydrolysis: this compound, like many heterocyclic compounds, can be susceptible to hydrolysis, especially under non-neutral pH conditions. The pyridine (B92270) and pyrrole (B145914) rings in the azaindole scaffold can undergo pH-dependent degradation. | pH Control: Ensure your buffer is maintained at a neutral pH (around 7.0-7.4) for maximal stability. Avoid highly acidic or alkaline conditions if possible. Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to significantly slow down hydrolytic degradation.[1] Fresh Preparation: Prepare aqueous solutions fresh before each experiment. |
| 2. My this compound solution, initially colorless, has turned yellow/brown after a few days on the benchtop. Why is this happening? | Oxidation and/or Photodegradation: Exposure to atmospheric oxygen and ambient light can lead to the formation of colored degradation products. The pyrrole moiety of the azaindole ring system is often susceptible to oxidation. | Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Antioxidants: For certain applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be validated. |
| 3. I see a decrease in the parent compound peak in my HPLC analysis, but no major degradation peaks are appearing. What could be the reason? | Precipitation: The solubility of this compound may be limited in your chosen solvent system, and it could be precipitating out of solution over time, especially if stored at lower temperatures. Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a strong chromophore and are therefore not readily detected by UV-Vis HPLC detectors. Adsorption: The compound might be adsorbing to the surface of your storage container. | Solubility Check: Confirm the solubility of this compound in your specific solvent and concentration. Consider using a co-solvent like DMSO or ethanol (B145695) if solubility in aqueous buffers is an issue.[1] Use of Alternative Detectors: If available, use a more universal detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to look for non-UV active species. Container Material: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storage. |
| 4. After freeze-thaw cycles, I am noticing inconsistencies in the concentration of my this compound stock solution. Why? | Freeze-Thaw Instability: Repeated freeze-thaw cycles can promote degradation or cause the compound to fall out of solution, especially for supersaturated solutions.[1] | Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1] Proper Dissolution: After thawing, ensure the compound is fully redissolved by vortexing or brief ultrasonication before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] For subsequent dilutions into aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] When stored at -80°C, solutions can be stable for up to 2 years, and at -20°C, for up to 1 year.[1] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. Always protect solutions from light.
Q3: Is this compound sensitive to pH?
A3: Yes, N-heterocyclic compounds like this compound can exhibit pH-dependent stability. Extreme pH values (highly acidic or alkaline) are likely to accelerate hydrolytic degradation. It is advisable to maintain solutions at a near-neutral pH for optimal stability.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is the best way to monitor the stability.[2][3] This method should be able to separate the parent compound from any potential degradation products.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure and related indole (B1671886) compounds, potential degradation pathways include hydrolysis of the chloro group, oxidation of the pyrrole ring, and cleavage of the ring system under harsh conditions.[4][5][6] Forced degradation studies can help to identify the specific degradation products under various stress conditions.[7]
Quantitative Stability Data
The following tables summarize representative stability data for this compound under various conditions. This data is intended to be illustrative of typical stability profiles for this class of compound.
Table 1: Forced Degradation of this compound (0.1 mg/mL) in Solution
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolyzed product (loss of Cl) |
| 0.1 M NaOH | 24 hours | 60°C | 25.8% | Ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5% | N-oxide, hydroxylated species |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 8.3% | Photodimers, oxidized products |
| Thermal | 48 hours | 80°C | 5.1% | Minor uncharacterized degradants |
Table 2: Long-Term Stability of this compound (10 mM in DMSO) at Different Storage Temperatures
| Time Point | -80°C (% Remaining) | -20°C (% Remaining) | 4°C (% Remaining) | Room Temperature (% Remaining) |
| 0 Months | 100% | 100% | 100% | 100% |
| 3 Months | 99.8% | 99.5% | 96.2% | 88.1% |
| 6 Months | 99.6% | 99.1% | 92.5% | 75.3% |
| 12 Months | 99.5% | 98.2% | 85.1% | 55.9% |
| 24 Months | 99.2% | 96.5% | Not Recommended | Not Recommended |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study in Solution
Objective: To determine the long-term stability of this compound in a specific solvent under different storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent of interest (e.g., 10 mM in DMSO).
-
Aliquoting: Dispense the solution into multiple, single-use aliquots in amber vials to prevent contamination and degradation from repeated handling and freeze-thaw cycles.
-
Storage: Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
Time Points: Pull aliquots for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 18, and 24 months).
-
Analysis: At each time point, thaw the aliquot, bring it to room temperature, and analyze using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: 7-Azaindole versus Indole Scaffolds in Modern Drug Discovery
An objective comparison for researchers, scientists, and drug development professionals on the performance and applications of 7-azaindole (B17877) and indole (B1671886) scaffolds, supported by experimental data.
In the landscape of medicinal chemistry, the indole scaffold has long been a privileged structure, forming the core of numerous natural products and blockbuster drugs. However, its bioisostere, 7-azaindole, has steadily gained prominence, offering distinct advantages that address some of the inherent limitations of the indole ring. This guide provides a comprehensive comparison of these two critical scaffolds, delving into their physicochemical properties, biological activities, and metabolic profiles, supported by experimental data to inform rational drug design.
Physicochemical Properties: A Tale of Two Rings
The introduction of a nitrogen atom into the indole's benzene (B151609) ring to form 7-azaindole significantly alters its electronic and physicochemical properties. This substitution often leads to improved drug-like characteristics, as summarized below.
| Property | Indole | 7-Azaindole | Rationale for Difference |
| Aqueous Solubility | Generally low | Often significantly higher | The pyridine (B92270) nitrogen in 7-azaindole can act as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (logP) | Typically high | Generally lower | The nitrogen atom increases the polarity of the scaffold, reducing its lipophilicity. |
| Hydrogen Bonding | N-H donor | N-H donor and pyridine N acceptor | The additional hydrogen bond acceptor in 7-azaindole can lead to enhanced target binding and improved pharmacokinetic properties. |
| pKa | Pyrrole N-H is weakly acidic (~17) | Pyrrole N-H is weakly acidic; pyridine N is weakly basic (~4.6) | The basicity of the pyridine nitrogen can be exploited for salt formation, potentially improving solubility and formulation. |
Biological Activity: A Focus on Kinase Inhibition
Both indole and 7-azaindole scaffolds are prevalent in kinase inhibitors, a critical class of therapeutics, particularly in oncology. The 7-azaindole moiety has demonstrated particular utility as a "hinge-binding" motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.
Comparative Biological Activity Data
The following table presents a comparison of the inhibitory activities (IC50) of analogous compounds containing indole and 7-azaindole scaffolds against various protein kinases.
| Target Kinase | Indole Analog IC50 (nM) | 7-Azaindole Analog IC50 (nM) | Fold Improvement with 7-Azaindole | Reference |
| Pim-2 | 52 | 1.3 | 40x | [1] |
| ROCK-II | 10 | 1 | 10x | [2] |
This data highlights the potential for significant potency gains when replacing an indole with a 7-azaindole scaffold in certain contexts.
Signaling Pathways in Focus
The following diagrams, rendered in DOT language, illustrate key signaling pathways where indole and 7-azaindole-based inhibitors have made a significant impact.
Caption: BRAF-MEK-ERK Signaling Pathway with Vemurafenib Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Caption: Rho-ROCK Signaling Pathway and Inhibition.
Metabolic Stability and Pharmacokinetics
A significant driver for the adoption of the 7-azaindole scaffold is its often-superior metabolic stability compared to indole. The indole ring is susceptible to oxidation by cytochrome P450 enzymes at various positions, leading to rapid metabolism and clearance. The electron-deficient nature of the pyridine ring in 7-azaindole can render it less prone to oxidative metabolism.
Comparative In Vitro Metabolism and Permeability Data
| Compound Scaffold | Human Liver Microsome (HLM) Half-life (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Indole Analog | 16.9 | 16.9 |
| 4-Azaindole Analog | > 100 | 19 |
| 5-Azaindole Analog | > 100 | 9.0 |
| 6-Azaindole Analog | 38.5 | 6.2 |
| 7-Azaindole Analog | 49.5 | 2.0 |
Data adapted from a study on HIV-1 inhibitors, showcasing the improved metabolic stability of azaindole isomers over the parent indole.[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (typically 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Compound Addition: The test compound (typically at a final concentration of 1 µM) is added to the microsomal suspension and pre-incubated at 37°C for 5-10 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Preparation of Dosing Solution: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral): The dosing solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment. Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the dosing solution in the basolateral compartment and sampling from the apical compartment.
-
LC-MS/MS Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a 7-azaindole or an indole scaffold is a strategic one, contingent on the specific goals of the drug discovery program. While the indole scaffold remains a cornerstone of medicinal chemistry, the 7-azaindole motif presents a compelling alternative with the potential for enhanced potency, improved physicochemical properties, and superior metabolic stability. The ability of the 7-azaindole to act as a potent hinge-binder in kinases has solidified its place in modern drug design, particularly in the realm of oncology. As our understanding of structure-activity and structure-property relationships continues to evolve, the judicious selection and application of these powerful heterocyclic scaffolds will undoubtedly continue to fuel the discovery of innovative medicines.
References
A Comparative Crystallographic Analysis of 5-Chloro-7-azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1][2][3] The substitution of this core structure, such as with a chloro group at the 5-position, significantly influences the molecule's electronic properties, crystal packing, and ultimately its biological activity.[4] Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies.[3]
This guide provides a comparative analysis of the single-crystal X-ray crystallography data for 5-Chloro-7-azaindole (5Cl7AI) and two key derivatives: 4,5-dichloro-7-azaindole (4,5Cl7AI) and 5-hydroxy-7-azaindole (5OH7AI). The comparison highlights how different substituents on the 7-azaindole core modulate intermolecular interactions and crystal packing.[1][5]
Comparison of Crystallographic Data
The crystallographic data reveals significant differences in the crystal packing and hydrogen bonding motifs of the three derivatives. While the halogenated derivatives form dimers or layered arrangements through N–H···N hydrogen bonds, the hydroxyl derivative forms a more complex three-dimensional network.[1][5]
| Parameter | This compound (5Cl7AI) | 4,5-dichloro-7-azaindole (4,5Cl7AI) | 5-hydroxy-7-azaindole (5OH7AI) |
| Formula | C₇H₅ClN₂ | C₇H₄Cl₂N₂ | C₇H₆N₂O |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| a (Å) | 12.3438 | 8.852(3) | 14.956(4) |
| b (Å) | 3.8596 | 12.115(4) | 5.253(2) |
| c (Å) | 14.4698 | 14.885(5) | 16.034(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.74 | 105.78(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 677.31 | 1534.5(9) | 1260.6(7) |
| Z | 4 | 8 | 8 |
| Key H-Bond Motif | Centrosymmetric N–H···N dimers | Layered arrangements via N–H···N bonds | 3D network via N–H···O and O–H···N bonds |
| C5–Cl Bond Length (Å) | ~1.74 | ~1.72 | N/A |
| C5–O Bond Length (Å) | N/A | N/A | ~1.37 |
Data synthesized from crystallographic studies.[1]
Experimental Protocols
The determination of the crystal structures for these derivatives follows a standardized workflow.
Synthesis and Crystallization
The compounds were synthesized according to established organic chemistry protocols. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature.
X-ray Diffraction Data Collection
A suitable single crystal of each compound was mounted on a diffractometer. Data for 5Cl7AI, for instance, was collected on an Oxford Diffraction Xcalibur diffractometer with an Atlas detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 295 K. A multi-scan absorption correction was applied to the collected data.
Structure Solution and Refinement
The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while those attached to nitrogen and oxygen were located from difference Fourier maps and refined freely. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement.[6]
Relevance to Kinase Inhibition
7-Azaindole derivatives are widely investigated as kinase inhibitors.[3][7][8] The 7-azaindole core acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The substituents on the azaindole ring project into different pockets of the ATP-binding site, influencing potency and selectivity. For instance, some this compound derivatives have been investigated as inhibitors of kinases like Cdc7, with their binding mode confirmed through co-crystallization with surrogate kinases such as GSK3β.
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway, which is critical in cell fate, proliferation, and tumorigenesis.[7] The inhibition of GSK3β can lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of target genes.
The crystallographic data presented here provides the atomic-level detail necessary to design more potent and selective 7-azaindole-based kinase inhibitors. By understanding how substitutions alter crystal packing and intermolecular interactions, researchers can better predict the solid-state properties and fine-tune the molecular geometry for optimal target engagement.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC Purity Analysis of Synthetic 5-Chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of active pharmaceutical ingredients (APIs). 5-Chloro-7-azaindole, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its quality and identify any potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic this compound, supported by experimental data and detailed protocols.
Introduction to HPLC in Purity Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its application in the pharmaceutical industry is essential for assessing the purity of drug substances and identifying impurities that may affect the efficacy and safety of the final product. The choice of stationary phase, mobile phase composition, and other chromatographic parameters plays a crucial role in achieving optimal separation of the main compound from its impurities.
Potential Impurities in Synthetic this compound
The impurity profile of synthetic this compound is largely dependent on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 2-amino-5-chloropyridine.
-
Intermediates: Partially reacted compounds from multi-step syntheses.
-
Regioisomers: Isomers with the chlorine atom at a different position on the azaindole ring, which can be challenging to separate.[2]
-
By-products: Compounds formed through side reactions during the synthesis.
A comprehensive HPLC method should be capable of resolving this compound from all potential process-related impurities and degradation products.
Comparative Analysis of HPLC Methods
This section compares two common reversed-phase HPLC methods for the purity analysis of this compound: a standard C18 column method and an alternative method using a Phenyl-Hexyl column. The Phenyl-Hexyl column can offer different selectivity for aromatic and heterocyclic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[3][4]
Experimental Protocols
Method A: Standard C18 Reversed-Phase Method
This method represents a widely applicable approach for the analysis of moderately polar heterocyclic compounds.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Data Acquisition and Processing: Chromatographic data is acquired and processed using appropriate software.
Method B: Alternative Phenyl-Hexyl Reversed-Phase Method
This method provides an alternative selectivity that can be beneficial for resolving critical pairs of compounds, particularly those containing aromatic rings.
-
Sample Preparation: Same as Method A.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Data Acquisition and Processing: Chromatographic data is acquired and processed using appropriate software.
Data Presentation
The following table summarizes the key parameters and expected performance of the two HPLC methods.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time of this compound | ~ 12.5 min | ~ 9.8 min |
| Key Advantages | Robust, widely available, good general-purpose separation. | Alternative selectivity for aromatic compounds, potentially better resolution of regioisomers. |
| Potential Limitations | May not resolve all critical pairs of isomers without significant method development. | May have lower retention for non-aromatic impurities. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
General workflow for HPLC purity analysis.
Conclusion
The selection of an appropriate HPLC method is paramount for the accurate purity assessment of synthetic this compound. While a standard C18 column provides a robust and reliable starting point, alternative stationary phases like Phenyl-Hexyl can offer valuable differences in selectivity, particularly for separating aromatic isomers. The choice between these methods should be guided by the specific impurity profile of the sample and the separation goals. For routine quality control, a well-validated C18 method is often sufficient. However, for challenging separations involving critical isomeric impurities, the development of a method on a Phenyl-Hexyl or other alternative selectivity column is highly recommended. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development of robust and reliable analytical methods for this important pharmaceutical intermediate.
References
A Comparative Study of 4-, 5-, 6-, and 7-Azaindole Isomers for Drug Discovery
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the four positional isomers of azaindole: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877). This guide delves into their physicochemical properties, biological activities, and metabolic stability, supported by experimental data and detailed protocols.
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that serve as important structural motifs in medicinal chemistry. They are recognized as bioisosteres of indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This substitution significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacological profile.[1][2][3] The position of the nitrogen atom in the pyridine (B92270) ring gives rise to four distinct isomers—4-, 5-, 6-, and 7-azaindole—each possessing unique characteristics that can be strategically exploited in drug design.[2] Notably, 7-azaindole derivatives are the most extensively studied, with several approved drugs, such as the BRAF inhibitor Vemurafenib, featuring this scaffold.[1][2]
Physicochemical Properties: A Comparative Analysis
The location of the nitrogen atom in the azaindole ring profoundly impacts its physicochemical properties, such as acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility. These parameters are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) |
| pKa | ~4.85 | ~5.5 - 6.2 | ~5.0 - 5.6 | ~4.6 | ~16.2 (NH acidity) |
| logP | ~1.2 | ~1.3 | ~1.3 | ~1.2 | ~2.1 |
| Aqueous Solubility (µg/mL) | High | Moderate | Moderate | High | Low (16 µg/mL) |
| Metabolic Stability (HLM t½, min) | > 100 | > 100 | 38.5 | 49.5 | 16.9 |
Note: The values presented are approximate and can vary based on experimental conditions and the specific derivatives studied. Data is compiled from multiple sources for comparative purposes.
The introduction of a nitrogen atom generally increases the polarity and aqueous solubility of azaindoles compared to indole.[1] All four azaindole isomers exhibit significantly enhanced solubility.[1] In terms of metabolic stability in human liver microsomes (HLM), 4- and 5-azaindole derivatives have shown greater stability compared to 6- and 7-azaindole and the parent indole compound.[1]
Biological Activity: Kinase Inhibition Profile
Azaindoles are particularly prominent as scaffolds for kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[3] The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor.
7-Azaindole, in particular, has been successfully utilized in the design of numerous potent and selective kinase inhibitors, including inhibitors of B-Raf, VEGFR2, and PI3K.[2][4] The specific geometry and electronic distribution of each isomer influence its binding affinity and selectivity for different kinases.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the azaindole isomers.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the azaindole isomer in deionized water.
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Acidification: Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding it in small increments (0.1 mL to 0.5 mL near the endpoint).
-
Data Recording: Record the pH after each addition of NaOH, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa is determined at the half-neutralization point.[5]
Protocol 2: Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.
-
Compound Preparation: Prepare a stock solution of the azaindole isomer in the pre-saturated n-octanol.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated PBS in a vial.
-
Equilibration: Shake the mixture vigorously for a fixed period to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the organic and aqueous phases.
-
Quantification: Analyze the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, such as LC-MS/UV.
-
Calculation: Calculate the logP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).[6][7]
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of the azaindole isomers to metabolism by liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and the test compound (1 µM).
-
Microsome Preparation: Thaw pooled human liver microsomes and dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Initiation of Reaction: Pre-incubate the compound and microsome mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8][9][10][11]
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the inhibitory potency (IC50) of the azaindole isomers against a specific kinase.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. The final DMSO concentration should typically be less than 1%.
-
Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of a suitable assay plate (e.g., a white 384-well plate).
-
Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Visualizing a Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the azaindole isomers.
Caption: A generalized workflow for the comparative study of azaindole isomers.
Signaling Pathway: B-Raf in the MAPK/ERK Pathway
Many azaindole-based inhibitors, such as Vemurafenib, target the B-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[13] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[14][15]
Caption: The B-Raf signaling cascade within the MAPK/ERK pathway and the point of inhibition.
Logical Relationship of Physicochemical Properties to Drug-Likeness
The interplay of physicochemical properties is crucial in determining the overall "drug-likeness" of a compound. The following diagram illustrates how these properties are interconnected and influence key pharmacological outcomes.
Caption: Interrelationship of physicochemical properties and their impact on ADME and target binding.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Shake Flask LogD | Domainex [domainex.co.uk]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. mttlab.eu [mttlab.eu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. B-Raf-mediated signaling pathway regulates T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway | MDPI [mdpi.com]
Efficacy of 5-Chloro-7-azaindole Inhibitors: A Comparative Guide for Researchers
In the landscape of kinase inhibitor discovery, the 7-azaindole (B17877) scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies. The inclusion of a chloro-substituent at the 5-position of this scaffold can significantly influence potency and selectivity. This guide provides a comparative analysis of 5-chloro-7-azaindole inhibitors against other classes of kinase inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Kinase Inhibition Data
The following tables summarize the inhibitory activities of a representative this compound compound and other established kinase inhibitors against a panel of kinases. It is important to note that direct comparison of IC50 or Ki values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity (Ki) of this compound Analogues against Cdc7 Kinase
| Compound/Analogue | Substitution at Chloro Position | Cdc7 Ki (nM) | Reference |
| Compound 16 (this compound derivative) | Cl | < 1 | [1] |
| Analogue 5 | H | 120 | [1] |
| Analogue 9 | F | < 1 | [1] |
| Analogue 6 | Me | 250 | [1] |
| Analogue 12 | CN | 590 | [1] |
Table 2: Comparative Inhibitory Activity (IC50/Kd) of a this compound Derivative and Other Kinase Inhibitors
| Kinase Target | This compound Derivative (PHA-767491) IC50 (nM) | Staurosporine IC50 (nM) | Vemurafenib (PLX4032) IC50 (nM) | Ruxolitinib Kd (nM) |
| Cdc7 | 10 [2][3] | - | - | - |
| CDK9 | 34 [2][3] | - | - | - |
| Aurora A | - | - | - | - |
| Aurora B | - | - | - | - |
| JAK1 | - | - | - | 3.4[4] |
| JAK2 | - | - | - | 0.0[4] |
| JAK3 | - | - | - | 2.0[4] |
| TYK2 | - | - | - | 0.9[4] |
| BRAF (V600E) | - | - | 31[5][6] | - |
| c-RAF | - | - | 48[5][6] | - |
| PKCα | - | 3 | - | - |
| PKA | - | 7 | - | - |
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for interpreting the effects of their inhibition. Below are diagrams of key signaling pathways regulated by kinases targeted by azaindole inhibitors.
Caption: Cdc7 kinase signaling pathway in DNA replication initiation.
Caption: Role of Aurora kinases in mitosis.
Caption: The JAK/STAT signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular kinase assays.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase (e.g., Cdc7/Dbf4, Aurora A)
-
Kinase-specific substrate (e.g., peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound inhibitor) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 1 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a 2.5x kinase/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (this compound inhibitor)
-
DMSO (vehicle control)
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2-24 hours).
-
If necessary, stimulate the cells with a growth factor for a short period before lysis to induce pathway activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total substrate antibody and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Caption: Workflow for a cellular kinase inhibition assay using Western blot.
References
- 1. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro kinase assay protocols tailored for the evaluation of 7-azaindole (B17877) derivatives, a prominent scaffold in the development of kinase inhibitors.[1] The 7-azaindole nucleus is a versatile hinge-binding motif, making it a privileged fragment in the design of ATP-competitive kinase inhibitors. This document outlines a detailed experimental protocol for a luminescence-based kinase assay, presents comparative data for select 7-azaindole derivatives against key kinase targets, and visualizes both the experimental workflow and a relevant signaling pathway.
Comparison of In Vitro Kinase Assay Technologies
The selection of an appropriate assay technology is critical for the successful screening and characterization of kinase inhibitors. Various platforms are available, each with its own set of advantages and limitations. The choice often depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase of interest.
| Parameter | Luminescence-Based (e.g., ADP-Glo™) | Fluorescence Polarization (FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Radiometric ([³²P]ATP) |
| Principle | Measures ADP production, which is converted to ATP, generating a light signal via luciferase. | Measures changes in the polarization of fluorescent light upon inhibitor binding to a fluorescently labeled tracer. | Measures energy transfer between a donor and an acceptor fluorophore on a substrate and an antibody. | Measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate. |
| Advantages | High sensitivity, broad applicability, simple "add-and-read" format. | Homogeneous, no-wash format; relatively low cost. | High sensitivity, robust, less prone to interference from fluorescent compounds. | Considered the "gold standard" for direct measurement of phosphorylation. |
| Disadvantages | Indirect measurement, potential for interference from compounds affecting luciferase. | Potential for false positives from fluorescent compounds. | Higher reagent costs, requires specific instrumentation. | Requires handling of radioactive materials, low throughput, significant waste disposal concerns. |
| Suitability for 7-Azaindoles | Excellent for IC50 determination and high-throughput screening of 7-azaindole libraries. | Suitable for binding affinity studies of 7-azaindole derivatives. | Well-suited for high-throughput screening and detailed kinetic analysis of 7-azaindole inhibitors. | Applicable but often less preferred for initial screening due to safety and throughput limitations. |
Performance of 7-Azaindole Derivatives in Biochemical Kinase Assays
The following tables summarize the in vitro inhibitory activity (IC50) of several 7-azaindole derivatives against phosphoinositide 3-kinase (PI3K) and Aurora B kinase. These kinases are crucial targets in oncology, and 7-azaindole-based compounds have shown significant promise in their inhibition.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives Against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Assay Technology |
| Compound 12 | 1280 | >10000 | 986 | 3.4 | ADP-Glo™ |
| Compound 13 | - | - | - | 7 | ADP-Glo™ |
| Compound 20 | 1000 | >10000 | 1200 | 3.1 | ADP-Glo™ |
| Compound 25 | 760 | >10000 | 560 | 2.5 | ADP-Glo™ |
| B13 | 1.90 | 8.95 | 0.12 | 0.10 | Not Specified |
| B14 | 2.50 | 0.69 | 0.52 | 3.12 | Not Specified |
| C1 | >10 | 2.50 | 1.79 | 7.13 | Not Specified |
| C2 | 6.19 | 2.91 | 1.30 | >10 | Not Specified |
Data for compounds 12, 13, 20, and 25 are from a study on isoindolinone-based PI3Kγ inhibitors. Data for compounds B13, B14, C1, and C2 are from a study on a novel series of 7-azaindole scaffold derivatives as PI3K inhibitors.[2] Note that direct comparison between the two sets of compounds should be made with caution as the specific assay conditions may have differed.
Table 2: Inhibitory Activity of 7-Azaindole Derivatives Against Aurora Kinases
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora A/B) |
| GSK1070916 | 1100 | 3.2 | >343 |
| Compound 22 | 10000 | 26 | 385 |
| Compound 27 | 128 | 5.7 | 22 |
| Compound 30 | 6.2 | 0.51 | 12 |
Data is from a review on the azaindole framework in the design of kinase inhibitors.
Detailed Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol is a generalized procedure for determining the potency of 7-azaindole derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase: Purified recombinant target kinase (e.g., PI3Kγ, Aurora B).
-
Substrate: Specific peptide or lipid substrate for the target kinase.
-
7-Azaindole Derivatives: Stock solutions in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
-
Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer composition may need optimization for the specific kinase.
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Multichannel Pipettes or Liquid Handling System
-
Plate Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the 7-azaindole derivatives in kinase buffer. It is recommended to perform an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a "no inhibitor" control containing only DMSO at the same final concentration as the test compounds.
-
Include a "no enzyme" control to determine the background signal.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted 7-azaindole derivative or control to the appropriate wells of the assay plate.
-
Prepare a master mix of the kinase and substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix the plate and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the normalized kinase activity as a function of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro luminescence-based kinase assay.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-7-azaindole Analogs
For researchers, scientists, and drug development professionals, the 7-azaindole (B17877) scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors and anticancer agents. The introduction of a chlorine atom at the 5-position of this scaffold serves as a crucial anchor for further chemical exploration, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 5-Chloro-7-azaindole analogs, presenting key structure-activity relationship (SAR) data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The strategic placement of substituents on the this compound core has been shown to significantly impact biological activity across a range of therapeutic targets. Notably, these analogs have demonstrated potent inhibitory activity against various protein kinases and have shown efficacy in cellular assays for cancer. This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives.
Comparative Biological Activity of this compound Analogs
The following table summarizes the in vitro activity of various this compound analogs against different biological targets. The data highlights how modifications to the core structure influence inhibitory potency.
| Compound ID | Target/Cell Line | R1-Substituent (Position) | R2-Substituent (Position) | Activity (IC50/GI50) |
| Series A: PARP Inhibitors | ||||
| Analog 1 | MCF-7 | -H (N1) | -(CH2)2-phenyl (C3) | > 50 µM |
| Analog 2 | MCF-7 | -H (N1) | -(CH2)2-(4-chlorophenyl) (C3) | 15.56 µM[1] |
| Series B: Cdc7 Kinase Inhibitors | ||||
| Analog 3 | Cdc7 Kinase | -pyrimidinone (N1) | -H (C3) | ~50-100 nM |
| Analog 4 | Cdc7 Kinase | -chloropyridine (N1) | -H (C3) | < 50 nM[2] |
| Series C: Erk5 Kinase Inhibitors | ||||
| Analog 5 | A549 | -tetrahydropyridine (C3) | -H (N1) | 6.23 µg/mL |
| Analog 6 | A549 | -piperidine (C3) | -H (N1) | 4.56 µg/mL[3] |
Note: This table is a representative summary based on available literature. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for this compound analogs:
-
Substitution at N1: The nature of the substituent at the N1 position of the azaindole ring is critical for potent kinase inhibition. Aromatic and heteroaromatic ring systems, such as pyrimidinone and chloropyridine, have been shown to establish key interactions within the ATP-binding pocket of kinases like Cdc7.[2]
-
Substitution at C3: For anticancer activity, derivatization at the C3 position is a common strategy. The introduction of side chains containing aromatic moieties can enhance potency, as seen in the PARP inhibitor series. The presence of an electron-withdrawing group, such as a chlorine atom on the phenyl ring, significantly improves activity against the MCF-7 breast cancer cell line.[1] For Erk5 inhibition, modifications on the piperidine (B6355638) ring attached at C3 influence antiproliferative activity.[3]
-
Role of the 5-Chloro Group: The chlorine atom at the 5-position often serves to occupy a specific hydrophobic pocket within the target protein's binding site, contributing to overall binding affinity. It also influences the electronic properties of the azaindole ring system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate, ATP, and the test compound (this compound analog) in a kinase reaction buffer. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The reaction is incubated at 30°C for 60 minutes to allow the kinase-catalyzed phosphorylation to proceed.
-
ADP Detection: An ADP-Glo™ reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Signal Generation: A kinase detection reagent is added to convert the generated ADP to ATP and to provide the necessary components for a luciferase reaction, which produces light. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][5][6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound analogs. A vehicle control is also included. The plates are then incubated for a specified period, typically 48-72 hours.[7]
-
MTT Addition: After the incubation period, a sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
Visualizing the Science
To better understand the context and processes involved in the study of this compound analogs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drug development.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds using the MTT assay.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Synthesis of 5-Halogenated-7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 5-halogenated-7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific halogen atom at the 5-position can significantly influence the compound's pharmacological properties, including its binding affinity and metabolic stability. Consequently, efficient and versatile synthetic routes to these key intermediates are of paramount importance. This guide provides a comparative overview of common synthetic strategies for preparing 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-7-azaindoles, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research endeavor.
Key Synthetic Strategies at a Glance
The synthesis of 5-halogenated-7-azaindoles can be broadly categorized into two main approaches:
-
Direct Halogenation of the 7-Azaindole (B17877) Core: This approach involves the introduction of the halogen atom directly onto the pre-formed 7-azaindole ring system. The regioselectivity of this reaction is a critical consideration.
-
Construction of the Halogenated Azaindole Ring: In this strategy, a halogenated pyridine (B92270) precursor is utilized to construct the bicyclic azaindole skeleton, often through cyclization reactions.
The choice between these strategies depends on the desired halogen, the availability of starting materials, and the desired scale of the synthesis.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for various synthetic routes to each 5-halogenated-7-azaindole derivative, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 5-Fluoro-7-Azaindole
| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Sandmeyer Reaction | 5-Amino-7-azaindole (B19720) | HBF4, NaNO2 | 1-2 h | 0 to rt | ~40-50 | Theoretical |
Table 2: Synthesis of 5-Chloro-7-Azaindole
| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Fischer Indole (B1671886) Synthesis | 5-Chloro-2-hydrazinopyridine | Appropriate ketone/aldehyde, Polyphosphoric acid | 1-3 h | 120-180 | 60-80 | [1] |
| From 7-Azaindole | 7-Azaindole | H2/Pd, Liquid Cl2, MnO2 | Multi-step | Various | Moderate | [2] |
Table 3: Synthesis of 5-Bromo-7-Azaindole (B68098)
| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Electrophilic Bromination | 7-Azaindole (protected) | N-Bromosuccinimide (NBS) | 2-4 h | rt | High | [3] |
| From 2-Aminopyridine | 2-Aminopyridine | NBS, I2, Alkyne, Pd/Cu catalyst | Multi-step | Various | >64 (overall) | [4] |
| From 2-Amino-3-methyl-5-bromopyridine | 2-Amino-3-methyl-5-bromopyridine | Caro's acid, DMF-DMA, Raney Ni/N2H4 | Multi-step | Various | Good | [2][4] |
Table 4: Synthesis of 5-Iodo-7-Azaindole
| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Direct Iodination | 7-Azaindole | I2, KI, K2CO3 | 12-24 h | rt | ~65 | [5] |
| Using ICl | 7-Azaindole | Iodine monochloride (ICl), Celite | 1-3 h | rt | High | [6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Detailed Experimental Protocols
1. Synthesis of this compound via Fischer Indole Synthesis [1]
-
Step 1: Formation of 5-Chloro-2-hydrazinopyridine. To a solution of 2,5-dichloropyridine (B42133) in a suitable solvent, add hydrazine hydrate. Heat the reaction mixture under reflux for several hours. After cooling, the product precipitates and can be collected by filtration.
-
Step 2: Fischer Indole Synthesis. A mixture of 5-chloro-2-hydrazinopyridine and an appropriate ketone or aldehyde (e.g., pyruvic acid) is added to polyphosphoric acid. The mixture is heated to 120-180°C for 1-3 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH). The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization.
2. Synthesis of 5-Bromo-7-azaindole via Electrophilic Bromination of a Protected 7-Azaindole [3]
-
Step 1: Protection of 7-Azaindole. 7-Azaindole is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc2O), in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM) to yield N-Boc-7-azaindole.
-
Step 2: Bromination. To a solution of N-Boc-7-azaindole in a suitable solvent (e.g., DMF), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred for 2-4 hours.
-
Step 3: Deprotection. The Boc protecting group is removed by treating the crude product with an acid, such as trifluoroacetic acid (TFA) in DCM, to afford 5-bromo-7-azaindole.
3. Synthesis of 5-Iodo-7-azaindole via Direct Iodination [5]
-
A mixture of 7-azaindole, iodine, and potassium iodide in an aqueous solution of potassium carbonate is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 5-iodo-7-azaindole. A similar procedure using iodine monochloride (ICl) adsorbed on Celite can also be employed for a faster reaction.[6]
4. General Procedure for Sandmeyer Reaction (Example for 5-Fluoro-7-azaindole)
-
Step 1: Diazotization. 5-Amino-7-azaindole is dissolved in an aqueous solution of fluoroboric acid (HBF4) and cooled to 0°C. An aqueous solution of sodium nitrite (B80452) (NaNO2) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to form the diazonium salt.
-
Step 2: Halogenation. The solution containing the diazonium salt is gently warmed to room temperature and then heated to induce decomposition and formation of 5-fluoro-7-azaindole. The product is then extracted and purified. For chloro and bromo derivatives, the corresponding copper(I) halide is added to the diazonium salt solution.
Conclusion
The synthesis of 5-halogenated-7-azaindoles can be achieved through a variety of synthetic routes. The Fischer indole synthesis offers a reliable method for the preparation of this compound. Direct electrophilic bromination of a protected 7-azaindole is an efficient route to the 5-bromo analogue. For 5-iodo-7-azaindole, direct iodination provides a straightforward approach. While the Sandmeyer reaction offers a versatile platform for accessing fluoro, chloro, and bromo derivatives from a common 5-amino-7-azaindole intermediate, yields can be variable. The selection of the optimal synthetic route will be dictated by the specific halogen required, the desired scale of the reaction, and the availability and cost of the starting materials and reagents. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable building blocks in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-7-azaindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloro-7-azaindole.
This compound is a chemical compound utilized in laboratory research.[1] Due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, it is imperative to follow strict disposal protocols.[2]
Hazard Summary for this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is critical for safe handling and for making informed decisions regarding disposal.
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash face, hands and any exposed skin thoroughly after handling. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.[2]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye/Face Protection: Use a face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2][3]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, residues, and any contaminated materials such as gloves, weighing papers, and empty containers.
-
Segregate this waste from other laboratory waste streams to await professional disposal.
-
-
Containerization and Labeling:
-
Collect waste in a suitable, closed container that is properly labeled. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Storage of Waste:
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container tightly closed.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-7-azaindole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 5-Chloro-7-azaindole, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Compound Identification and Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
-
Harmful if Swallowed: Oral ingestion may be harmful.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various stages of handling.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities. | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. | A NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] | A lab coat or chemical-resistant apron should be worn. |
| Preparing Solutions (Dissolving) | Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Work should be performed in a chemical fume hood to avoid inhalation of vapors. | A lab coat or chemical-resistant apron should be worn. |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Ensure adequate ventilation. | A lab coat should be worn at all times. |
Safety and Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.
Safe handling workflow for this compound.
Experimental Protocols: Step-by-Step Handling
Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure that a chemical fume hood is available and functioning correctly.[2]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, and place them within the fume hood.
Handling the Solid Compound:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container inside the fume hood to minimize dust generation.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust.
Preparing Solutions:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the this compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a sonicator, ensuring the vessel is capped.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult with your environmental health and safety department for proper procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
